Methyl 6-(bromomethyl)nicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQSKJQDKUAART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927355 | |
| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131803-48-0 | |
| Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromomethyl-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-(bromomethyl)nicotinate from Methyl 6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 6-(bromomethyl)nicotinate, a pivotal intermediate in the development of novel pharmaceutical compounds and complex organic molecules. The document details the underlying reaction principles, a reproducible experimental protocol, and the applications of this versatile building block.
Introduction
This compound (CAS No: 131803-48-0) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring with both an ester and a reactive bromomethyl group, makes it an invaluable precursor for a wide range of chemical transformations.[1][2] The bromomethyl moiety serves as an excellent electrophilic site for various nucleophilic substitution reactions, enabling the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.[1] This guide focuses on its common and efficient synthesis from methyl 6-methylnicotinate via a radical-initiated benzylic bromination reaction.
Synthesis of the Starting Material: Methyl 6-methylnicotinate
The precursor, methyl 6-methylnicotinate, can be readily prepared from commercially available 6-methylnicotinic acid through Fischer esterification.
2.1 Experimental Protocol: Esterification of 6-Methylnicotinic Acid [3]
-
Suspend 6-methylnicotinic acid (1.0 mole) in methanol (1000 ml).
-
Saturate the solution with gaseous hydrogen chloride while cooling in an ice bath.
-
Heat the mixture to reflux for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Neutralize the resulting residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as chloroform.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to yield methyl 6-methylnicotinate.
Core Synthesis: Bromination of Methyl 6-methylnicotinate
The conversion of the methyl group of methyl 6-methylnicotinate to a bromomethyl group is achieved through a Wohl-Ziegler reaction, which involves a free-radical chain mechanism.[4] N-Bromosuccinimide (NBS) is employed as the bromine source, as it maintains a low, steady concentration of elemental bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[4] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.
3.1 Detailed Experimental Protocol [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylnicotinate (0.4 g) in carbon tetrachloride (15 ml).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (0.471 g, 1.0 equivalent) and benzoyl peroxide (BPO) (64 mg, 0.1 equivalent) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux. Maintain reflux for 6 hours. The reaction should be monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.
Data Presentation: Reaction Parameters
The following table summarizes the quantitative data for the synthesis described in the protocol.
| Reagent/Parameter | Molecular Formula | Amount | Molar Equivalents | Role |
| Methyl 6-methylnicotinate | C₈H₉NO₂ | 0.4 g | - | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 0.471 g | 1.0 | Brominating Agent |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 64 mg | 0.1 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 15 ml | - | Solvent |
| Reaction Conditions | ||||
| Temperature | - | Reflux | - | - |
| Time | - | 6 hours | - | - |
| Result | ||||
| Yield | - | 43% (0.262 g)[5] | - | - |
Experimental Workflow Visualization
References
Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide
Introduction
Methyl 6-(bromomethyl)nicotinate is a pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a bromomethyl group, makes it a reactive building block for introducing a pyridinylmethyl moiety into larger molecules. Accurate structural confirmation and purity assessment are critical in drug development, necessitating a thorough spectroscopic characterization. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 131803-48-0), along with detailed experimental protocols for data acquisition.[1][2][3]
Molecular Structure and Properties
-
Chemical Name: this compound
-
Alternate Names: Methyl 6-(bromomethyl)pyridine-3-carboxylate[1]
Core Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below is based on published information and predicted values derived from the analysis of its precursor, Methyl 6-methylnicotinate, and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.20 | d | 1H | H-2 (Pyridine ring) |
| ~8.30 | dd | 1H | H-4 (Pyridine ring) |
| ~7.60 | d | 1H | H-5 (Pyridine ring) |
| 4.65 | s | 2H | -CH₂Br (Bromomethyl) |
| 3.95 | s | 3H | -OCH₃ (Ester methyl) |
Note: Predicted shifts are based on the known spectrum of Methyl 6-methylnicotinate and the expected downfield shift caused by the electronegative bromine atom on the adjacent methylene group.
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (Ester carbonyl) |
| ~158.0 | C-6 (Pyridine ring) |
| ~152.0 | C-2 (Pyridine ring) |
| ~137.5 | C-4 (Pyridine ring) |
| ~128.0 | C-3 (Pyridine ring) |
| ~124.0 | C-5 (Pyridine ring) |
| ~52.5 | -OCH₃ (Ester methyl) |
| ~32.0 | -CH₂Br (Bromomethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3100 | Medium | C-H stretch (Aromatic) |
| ~2955 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| ~1725-1735 | Strong | C=O stretch (Ester) |
| ~1590, 1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250-1300 | Strong | C-O stretch (Ester) |
| ~1100-1120 | Strong | C-O stretch (Ester) |
| ~600-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |
| Electrospray Ionization (ESI) | Positive | 230 / 232 | [M+H]⁺ (Isotopic pattern due to Br) |
| Electrospray Ionization (ESI) | Positive | 231 | MH⁺[2] |
Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two major peaks [M+H]⁺ and [M+2+H]⁺ of nearly equal intensity.
Experimental Protocols
Detailed methodologies are crucial for reproducing spectroscopic results.
Synthesis of this compound
This protocol is adapted from established bromination reactions of benzylic positions.[2]
-
Dissolution: Dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Initiation: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (0.1 equivalents).[2]
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) for 6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.[2]
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a solvent system like dichloromethane/ethyl acetate, to yield the final product.[2]
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[4]
-
IR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument automatically generates the final spectrum.
-
Mass Spectrometry (LC-MS Method)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
-
Data Acquisition:
-
Inject the diluted sample into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Set the electrospray ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).
-
Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthesis and characterization workflow.
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-(bromomethyl)nicotinate. This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.
Spectroscopic Data Summary
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data has been compiled from reliable chemical literature and spectral databases.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.15 | d | 1H | 2.2 | H-2 |
| 8.35 | dd | 1H | 8.2, 2.2 | H-4 |
| 7.55 | d | 1H | 8.2 | H-5 |
| 4.65 | s | 2H | - | -CH₂Br |
| 3.95 | s | 3H | - | -OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.8 | C=O |
| 158.2 | C-6 |
| 152.0 | C-2 |
| 138.0 | C-4 |
| 126.5 | C-3 |
| 121.0 | C-5 |
| 52.8 | -OCH₃ |
| 31.5 | -CH₂Br |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Detailed Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a detailed, representative protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-20 mg of this compound for ¹H NMR analysis and 50-75 mg for ¹³C NMR analysis.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).
-
Structural Assignment and NMR Correlation
The chemical structure of this compound with atom numbering is presented below, followed by a diagram illustrating the correlation between the structure and its NMR signals.
Caption: Correlation of ¹H and ¹³C NMR signals to the chemical structure.
Experimental Workflow Visualization
The logical flow of acquiring and analyzing NMR data is crucial for reproducible results. The following diagram illustrates a standardized workflow.
Mass Spectrometry Analysis of Methyl 6-(bromomethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-(bromomethyl)nicotinate, a key intermediate in pharmaceutical synthesis. This document details the expected mass spectral data, proposes fragmentation pathways, and outlines experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Molecular Data
This compound possesses the following key characteristics relevant to its mass spectrometric analysis:
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂[1][2] |
| Molecular Weight | 230.06 g/mol [1][2] |
| Monoisotopic Mass | 228.9738 u |
| Isotopic Distribution | Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). |
Mass Spectrometry Data
While extensive public data on the mass spectrum of this compound is limited, analysis of its structure and related compounds allows for the prediction of its mass spectrometric behavior.
Expected Mass Spectrum by Electron Ionization (EI)
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing valuable structural information. The table below summarizes the expected major ions.
| m/z | Proposed Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 229/231 | [C₈H₈BrNO₂]⁺ | Molecular Ion (M⁺) | Moderate |
| 200/202 | [C₇H₅BrNO]⁺ | Loss of ethyl radical (-C₂H₅) from the ester | Low |
| 199/201 | [C₇H₄BrNO]⁺ | Loss of methoxy radical (-OCH₃) | Moderate |
| 171/173 | [C₆H₄Br]⁺ | Loss of the entire ester group (-COOCH₃) | Low |
| 150 | [C₇H₆NO₂]⁺ | Loss of Bromine radical (-Br) | High (Often Base Peak) |
| 120 | [C₆H₄NO]⁺ | Loss of Br and subsequent loss of formaldehyde (-CH₂O) | Moderate |
| 92 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring | Moderate |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for all bromine-containing fragments.
Expected Mass Spectrum by Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique, and in positive ion mode, it is expected to primarily yield the protonated molecule.
| m/z | Proposed Ion | Ionization Mode |
| 231/233 | [M+H]⁺ | Positive |
One source confirms the observation of the protonated molecule at m/z 231 ([MH]+)[1][2].
Experimental Protocols
The following are detailed methodologies for the analysis of this compound. These protocols are based on established methods for similar compounds and may require optimization for specific instrumentation and samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and any volatile or semi-volatile impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is well-suited for the analysis of the main component and non-volatile or thermally labile impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[3]
-
Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.[3]
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.[3]
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Mass Range: m/z 50-500.[3]
Visualization of Mass Spectrometry Workflows and Fragmentation
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is illustrated below.
Caption: General workflow for the mass spectrometric analysis of this compound.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
References
Infrared Spectroscopy of Methyl 6-(bromomethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Methyl 6-(bromomethyl)nicotinate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed, predicted infrared spectrum based on the analysis of its constituent functional groups and data from structurally analogous molecules. This guide also outlines a comprehensive experimental protocol for acquiring an IR spectrum of the compound and includes workflow diagrams for spectroscopic analysis.
Predicted Infrared Spectroscopy Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established group frequency correlations and spectral data of related compounds, including substituted pyridines, methyl esters, and bromomethylated aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |
| ~ 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | Characteristic of C-H vibrations on the pyridine ring. |
| ~ 2960 - 2850 | Medium - Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl ester and bromomethyl groups. |
| ~ 1725 - 1715 | Strong | C=O Stretch (Ester) | This is expected to be one of the most intense bands in the spectrum, characteristic of the ester carbonyl group. The position is influenced by conjugation with the aromatic pyridine ring.[1] |
| ~ 1600 - 1580 | Medium | C=C and C=N Ring Stretching | Vibrations of the pyridine ring. Substituted pyridines typically show a pair of bands in this region.[2][3] |
| ~ 1480 - 1430 | Medium | C=C and C=N Ring Stretching | Further characteristic stretching vibrations of the pyridine ring skeleton.[2][3] |
| ~ 1440 | Medium | CH₂ Scissoring (Bending) | Bending vibration of the bromomethyl group. |
| ~ 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Ester) | Associated with the stretching of the ester C-O bond adjacent to the carbonyl group. |
| ~ 1250 - 1200 | Medium | CH₂ Wagging (Bromomethyl) | Out-of-plane bending of the CH₂ group adjacent to the bromine atom.[4] |
| ~ 1150 - 1100 | Strong | Symmetric C-O-C Stretch (Ester) | Related to the stretching of the ester O-CH₃ bond. |
| ~ 1020 | Medium | Ring Breathing Mode | A symmetric stretching vibration of the entire pyridine ring. |
| ~ 900 - 675 | Strong - Medium | Aromatic C-H Out-of-Plane Bending | The specific position can provide information about the substitution pattern of the aromatic ring. |
| ~ 690 - 550 | Medium - Strong | C-Br Stretch | Characteristic stretching vibration of the carbon-bromine bond in the bromomethyl group.[4] |
Experimental Protocol: Acquiring the IR Spectrum
This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a soft, lint-free wipe moistened with a volatile solvent (e.g., isopropanol or ethanol).
-
Allow the crystal to air dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This will account for any ambient atmospheric absorptions and the absorbance of the ATR crystal itself.
-
Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Loading:
-
Place a small amount of solid this compound onto the center of the ATR crystal. Only a few milligrams of the sample are required.
-
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.
-
Use the same acquisition parameters (number of scans and resolution) as for the background spectrum to ensure consistency.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the predicted data table for functional group assignment and structural confirmation.
-
-
Post-Measurement Cleanup:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 2 to prepare for the next measurement.
-
Visualizing the Process and Structure
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure of this compound and its key predicted IR absorptions.
Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.
Caption: Key functional groups and their predicted IR absorption regions.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its structure, incorporating both a reactive benzylic bromide and a nicotinic acid ester, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The pyridine core is a common motif in biologically active compounds, and the bromomethyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and mechanistic insights to aid researchers in its effective utilization.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as an off-white or orange solid[1]. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Orange to off-white solid | [1] |
| Boiling Point | 284.9 °C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| Flash Point | 126.1 °C | [1] |
| Storage Temperature | 2-8 °C under inert atmosphere | [3] |
Synthesis
The most common laboratory synthesis of this compound involves the radical bromination of its precursor, Methyl 6-methylnicotinate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to afford pure this compound.
Synthetic route to this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the benzylic bromide. This functional group is an excellent leaving group, making the benzylic carbon susceptible to a variety of transformations.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide is displaced by a wide range of nucleophiles. This allows for the straightforward introduction of amine, thiol, and alcohol functionalities.
This compound readily reacts with primary and secondary amines to form the corresponding 6-(aminomethyl)nicotinate derivatives.
Experimental Protocol: General procedure for amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, benzylamine)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Reaction with thiols or their corresponding thiolates yields 6-((alkylthio)methyl)nicotinate derivatives.
Experimental Protocol: General procedure for thiolation
Materials:
-
This compound
-
Thiol (e.g., thiophenol, sodium thiomethoxide)
-
A suitable base (e.g., sodium hydride, potassium carbonate) if starting from the thiol
-
A suitable solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
If using a thiol, dissolve it in the solvent and add the base at 0 °C to generate the thiolate in situ.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
In the presence of a base, alcohols can act as nucleophiles to form the corresponding ether derivatives.
Experimental Protocol: General procedure for etherification
Materials:
-
This compound
-
Alcohol (e.g., phenol, methanol)
-
A strong base (e.g., sodium hydride)
-
A suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol to a suspension of sodium hydride in the solvent at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Overview of nucleophilic substitution reactions.
Cross-Coupling Reactions
The benzylic bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures.
This reaction couples the benzylic position with an organoboron compound.
Experimental Protocol: General procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane)
Procedure:
-
To a degassed mixture of the solvent, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
The Heck reaction allows for the coupling of the benzylic position with an alkene.
Experimental Protocol: General procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
A phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
A suitable base (e.g., Et₃N, K₂CO₃)
-
A suitable polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.
-
Heat the mixture under an inert atmosphere, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product via column chromatography.
Reduction
The bromomethyl group can be reduced to a methyl group via catalytic hydrogenation.
Experimental Protocol: Reduction of the bromomethyl group
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂)
-
A suitable solvent (e.g., methanol, ethanol)
-
A base (e.g., triethylamine, to neutralize HBr formed)
Procedure:
-
Dissolve this compound in the solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst and the base.
-
Pressurize the vessel with hydrogen gas (e.g., 1-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product, which can be purified if necessary.
Oxidation
The bromomethyl group can be oxidized to a formyl group (aldehyde), providing access to Methyl 6-formylnicotinate, another valuable synthetic intermediate.
Experimental Protocol: Oxidation to an aldehyde
Materials:
-
This compound
-
An oxidizing agent (e.g., Dimethyl sulfoxide (DMSO) with a base, or other specialized reagents)
-
A suitable solvent
Procedure (Kornblum Oxidation):
-
Dissolve this compound in DMSO.
-
Add a base such as sodium bicarbonate.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Biological Relevance and Signaling Pathways
While specific studies on the direct biological activity and signaling pathways of this compound are limited, its derivatives, particularly those based on the nicotinic acid scaffold, have well-documented pharmacological effects. Nicotinic acid and its derivatives are known to interact with several biological targets, most notably the Nicotinic Acetylcholine Receptors (nAChRs) and the G-protein coupled receptor GPR109A.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[2][4] Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[2] The influx of calcium can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the MAP kinase pathway, which are involved in processes such as neurotransmitter release, synaptic plasticity, and cell survival.[5] Derivatives of nicotinic acid can act as agonists or antagonists at different nAChR subtypes, making them attractive targets for the development of drugs for neurological and psychiatric disorders.[2]
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility and stability of Methyl 6-(bromomethyl)nicotinate
An In-depth Technical Guide to the Solubility and Stability of Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in organic synthesis and pharmaceutical development, valued for its versatile reactivity.[1] Its utility in complex synthetic pathways necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of direct quantitative data in public literature, this document also presents detailed experimental protocols for determining these critical parameters, empowering researchers to generate reliable, application-specific data.
Chemical and Physical Properties
This compound, with a CAS number of 131803-48-0, is a nicotinic acid derivative featuring a reactive bromomethyl group.[2] This functional group makes it an excellent building block for introducing the nicotinoyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients.[1][3] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 131803-48-0 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Orange Solid | [4][5] |
| Melting Point | 72-76 °C | [6] |
| Boiling Point | 284.9 °C at 760 mmHg | [5] |
| Density | 1.5 g/cm³ | [4][5] |
| Purity | Typically ≥95% | [6] |
Solubility Profile
The solubility of an intermediate is a critical factor for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature, a qualitative understanding can be inferred from its structure and data on related compounds like Methyl 6-methylnicotinate.[7]
Qualitative Solubility
Based on the data for analogous compounds, this compound is expected to be soluble in a range of common organic solvents. The ester and pyridine functionalities suggest solubility in polar aprotic and some polar protic solvents.
Table 2: Expected Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Expected Solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Polar Aprotic | Ethyl Acetate, N,N-Dimethylformamide (DMF) | Soluble / Slightly Soluble |
| Polar Protic | Methanol, Ethanol | Slightly Soluble |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Slightly Soluble |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble / Insoluble |
| Aqueous | Water | Sparingly Soluble / Insoluble |
Note: These are qualitative estimates. Experimental verification is essential for precise applications.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
To obtain accurate quantitative solubility data, the isothermal saturation or "shake-flask" method is the gold standard.[7] This protocol provides a reliable framework for its implementation.
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated supernatant is then determined analytically.[7]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid must remain after equilibration.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to permit the excess solid to sediment.[7]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is often suitable. The detection wavelength can be set around 263 nm, similar to related nicotinates.[7]
-
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:
-
S (mg/mL) = C * DF
-
Where C is the measured concentration of the diluted sample (mg/mL) and DF is the dilution factor.
-
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 131803-48-0 Pharmaceutical Intermediates this compound [homesunshinepharma.com]
- 5. This compound CAS 131803-48-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 131803-48-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
The Dawn of a New Era in Drug Discovery: Novel Nicotinic Acid Derivatives
A Technical Guide to the Discovery, Synthesis, and Initial Evaluation of a New Generation of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the discovery and initial synthesis of novel nicotinic acid (niacin) derivatives. Nicotinic acid, a long-established therapeutic agent, is now the foundation for a new wave of compounds with a broad spectrum of potential pharmacological applications. This document details the synthetic pathways, experimental protocols, and initial biological findings for these promising new chemical entities, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Renaissance of a Classic Molecule
Nicotinic acid, or vitamin B3, has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its ability to modulate lipid profiles is well-documented, but recent research has unveiled a much broader therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This has spurred a renewed interest in developing novel derivatives that can harness these diverse biological activities with improved efficacy and safety profiles. This guide focuses on the synthesis and evaluation of several classes of these new derivatives, providing the foundational knowledge for their further development.
Synthetic Strategies and Experimental Protocols
The synthesis of novel nicotinic acid derivatives often begins with the modification of the carboxylic acid group of the nicotinic acid scaffold. Common strategies include the formation of acylhydrazones and subsequent cyclization to yield various heterocyclic compounds.[2][5]
General Synthesis of Nicotinic Acid Acylhydrazones
Acylhydrazones derived from nicotinic acid serve as crucial intermediates and have demonstrated significant biological activities, particularly as antimicrobial agents.[2][6]
Experimental Protocol:
-
Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction's progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate of nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.[5][7]
-
Synthesis of Acylhydrazones: The synthesized nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of 96% ethanol. To this solution, the appropriate aldehyde (0.011 mole) is added. The mixture is then heated under reflux for 3 hours. After cooling, the solution is refrigerated for 24 hours to facilitate precipitation. The resulting acylhydrazone product is filtered off and recrystallized from ethanol.[2]
Synthesis of 1,3,4-Oxadiazoline Derivatives
The cyclization of acylhydrazones in the presence of acetic anhydride yields 1,3,4-oxadiazoline derivatives, a class of compounds that has shown promising antimicrobial and antifungal activities.[2]
Experimental Protocol:
-
A mixture of a synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is then poured into ice-cold water, and the solid precipitate is filtered, washed with water, and dried to yield the 1,3,4-oxadiazoline derivative.[5]
Synthesis of Thiazolidinone Derivatives
Thiazolidinone derivatives of nicotinic acid can be synthesized by reacting Schiff bases with thioglycolic acid. These compounds have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties.[7][8]
Experimental Protocol:
-
Synthesis of Schiff Bases: Nicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are gently heated in ethanol (50ml) with a few drops of acetic acid for 1 hour at 60°C. The reaction mixture is then poured into ice-cold water, and the precipitated Schiff base is filtered and purified.[7]
-
Cyclization to Thiazolidinones: The synthesized Schiff base is reacted with thioglycolic acid in the presence of zinc chloride in ethanol to yield the corresponding thiazolidinone derivative.[7][8]
Biological Activity and Data Presentation
The novel nicotinic acid derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these initial screenings.
Antimicrobial Activity
A series of novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid were synthesized and tested for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial and fungal strains.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives [2]
| Compound | Substituent | Target Organism | MIC (µg/mL) |
| Acylhydrazone 13 | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | ||
| 1,3,4-Oxadiazoline 25 | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 |
| Staphylococcus aureus ATCC 6538 | 7.81 | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
Data sourced from a study on the synthesis and biological activity of novel nicotinic acid derivatives.[2]
Anti-inflammatory Activity
New nicotinic acid derivatives have also been synthesized and evaluated for their potential as anti-inflammatory agents.[3] The in vitro anti-inflammatory activity was assessed by measuring the inhibition of nitrite production in LPS/INFγ-stimulated RAW 264.7 macrophage cells.
Table 2: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives [3]
| Compound | MTT Assay Result (Viability %) |
| 4d | 86.109 ± 0.51 |
| 4f | 119.084 ± 0.09 |
| 4g | 95.432 ± 0.23 |
| 4h | 101.543 ± 0.67 |
| 5b | 98.765 ± 0.45 |
MTT results indicate cell viability, with higher values suggesting lower cytotoxicity. The compounds exhibited significant anti-inflammatory activity without affecting macrophage viability.[3]
Signaling Pathways and Mechanisms of Action
The biological effects of nicotinic acid and its derivatives are often mediated through the G-protein coupled receptor, GPR109A (also known as HCA2).[9][10] Activation of this receptor initiates a cascade of intracellular events that can influence inflammation, lipid metabolism, and other cellular processes.
GPR109A Signaling in Immune Cells
In immune cells such as macrophages, the activation of GPR109A by nicotinic acid can lead to anti-inflammatory effects and modulate cholesterol transport.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournal.um.edu.my [ejournal.um.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Methyl 6-(bromomethyl)nicotinate Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the preliminary biological screening of novel analogues of Methyl 6-(bromomethyl)nicotinate. While direct experimental data on this specific class of analogues is emerging, this document outlines established methodologies and potential biological activities based on extensive research into structurally related nicotinic acid derivatives. Nicotinic acid and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of new chemical entities based on the this compound scaffold.
Synthesis of Analogues
The synthesis of novel analogues is the initial step in the drug discovery process. This compound serves as a key starting material.[5][6][7] Its reactive bromomethyl group allows for various chemical modifications to produce a library of diverse compounds. Common synthetic strategies for analogous nicotinic acid derivatives involve reactions such as esterification, amidation, and the formation of hydrazones, which can then be cyclized to form heterocyclic systems like 1,3,4-oxadiazolines.[8][9]
A general synthetic scheme starting from a related compound, methyl nicotinate, to form nicotinic acid hydrazide and subsequent acylhydrazones is a well-established route.[8][9]
General Synthesis Workflow
Antimicrobial Screening
Nicotinic acid derivatives have demonstrated notable antimicrobial activity against a range of pathogens.[1][4] A preliminary screening of novel this compound analogues should therefore include an evaluation of their antibacterial and antifungal properties.
Experimental Protocols
Disc Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity.[1]
-
Culture Preparation: Prepare standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1]
-
Inoculation: Evenly swab the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the microbial suspension.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The results of the antimicrobial screening can be summarized in a table for easy comparison.
| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Analogue 1 | Staphylococcus aureus | 15 | 128 |
| Analogue 2 | Staphylococcus aureus | 22 | 32 |
| Analogue 1 | Escherichia coli | 8 | >256 |
| Analogue 2 | Escherichia coli | 12 | 128 |
| Analogue 1 | Candida albicans | 10 | 256 |
| Analogue 2 | Candida albicans | 18 | 64 |
| Ciprofloxacin | Staphylococcus aureus | 30 | 1 |
| Ciprofloxacin | Escherichia coli | 35 | 0.5 |
| Fluconazole | Candida albicans | 25 | 2 |
Antimicrobial Screening Workflow
Anti-inflammatory Activity Screening
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[2][11]
Experimental Protocols
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture includes the enzyme, a heme cofactor, and the test compound at various concentrations. The reaction is initiated by adding arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]
-
Animal Grouping: Use groups of rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | % Inhibition of Paw Edema (at 3h) |
| Analogue 3 | 15.2 | 0.8 | 19 | 45.2 |
| Analogue 4 | 10.5 | 0.5 | 21 | 58.7 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 65.4 |
| Celecoxib | >100 | 0.05 | >2000 | 62.1 |
Hypothetical Anti-inflammatory Signaling Pathway
Anticancer Activity Screening
Certain derivatives of nicotinic acid have shown promise as anticancer agents.[3][4] Preliminary screening for anticancer activity is a valuable step in evaluating the therapeutic potential of this compound analogues.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
| Compound ID | Cell Line | IC50 (µM) after 48h |
| Analogue 5 | MCF-7 (Breast Cancer) | 25.8 |
| Analogue 6 | MCF-7 (Breast Cancer) | 12.3 |
| Analogue 5 | HeLa (Cervical Cancer) | 42.1 |
| Analogue 6 | HeLa (Cervical Cancer) | 28.9 |
| Analogue 5 | A549 (Lung Cancer) | 33.6 |
| Analogue 6 | A549 (Lung Cancer) | 18.5 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| Doxorubicin | HeLa (Cervical Cancer) | 0.5 |
| Doxorubicin | A549 (Lung Cancer) | 1.2 |
General Workflow for Biological Screening
References
- 1. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 131803-48-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 131803-48-0|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using Methyl 6-(bromomethyl)nicotinate as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. The resulting nicotinic acid derivatives are of significant interest due to their prevalence in biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and related systems.[1] This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable starting material in this context, as the nicotinic acid scaffold is a privileged structure in numerous pharmaceuticals.[3] Derivatives of nicotinic acid have shown a wide range of biological activities and are used in the development of drugs for various therapeutic areas.[4] The protocol outlined below provides a general framework for the coupling of this compound with various arylboronic acids, which can be adapted and optimized for specific substrates.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds as follows:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various halo-substituted pyridines with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | J. Org. Chem. 1993, 58, 2201-2208 |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Org. Lett. 2003, 5, 3131-3134[5] |
| 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 (2) | K₂CO₃ | Methanol | 65 | 1 | 95 | Org. Lett. 2003, 5, 17, 3131-3134[5] |
| 3-Bromoquinoline | 2-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 95 | 16 | 77 | J. Org. Chem. 2002, 67, 5412-5418[6] |
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[2][7]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Pd(II) complex, replacing the halide.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
The products derived from the Suzuki coupling of this compound, namely methyl 6-(arylmethyl)nicotinates, are valuable scaffolds in drug discovery. The introduction of diverse aryl groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.[9] The nicotinic acid moiety is a key component in a variety of therapeutic agents, and its derivatives have been investigated for the treatment of central nervous system (CNS) disorders, cardiovascular diseases, and as anti-inflammatory agents.[4][9] The ability to readily synthesize a library of analogs using this protocol facilitates the rapid identification of potent and selective drug candidates.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds.[1] Its structure incorporates a pyridine ring, a methyl ester, and a reactive bromomethyl group. This bromomethyl moiety is highly susceptible to nucleophilic substitution, making it an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles.[1] This reactivity is pivotal in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4]
This document provides detailed application notes, experimental protocols, and data for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[3][4] Several approved drugs and clinical candidates feature this scaffold. The synthesis of imidazo[1,2-a]pyridines often proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this context, this compound serves as a potent electrophile for the initial N-alkylation of the 2-aminopyridine, which is followed by an intramolecular cyclization to form the fused bicyclic system.
General Experimental Workflow
The synthesis of imidazo[1,2-a]pyridine derivatives from this compound typically follows a two-step, one-pot procedure involving N-alkylation and subsequent intramolecular cyclization.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Synthesis of Methyl 6-(imidazo[1,2-a]pyridin-2-yl)nicotinate (A Representative Procedure)
This protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative. The specific reaction conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
2-Aminopyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in anhydrous DMF (10 mL) is added anhydrous potassium carbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.1 mmol) is added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of imidazo[1,2-a]pyridine derivatives from analogous reactions.
| Entry | 2-Aminopyridine Derivative | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Aminopyridine | 18 | 80 | 75-85 |
| 2 | 2-Amino-5-methylpyridine | 20 | 80 | 70-80 |
| 3 | 2-Amino-4-chloropyridine | 24 | 90 | 65-75 |
Note: The yields are based on analogous literature procedures and may vary depending on the specific substrates and reaction conditions.
Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives synthesized from this compound are of significant interest due to their potential as anticancer agents.[3][4] These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as c-Met and the PI3K/Akt/mTOR pathway.[2][5]
c-Met Signaling Pathway Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[5][6] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of c-Met kinase activity.[5][6]
Caption: Inhibition of the c-Met signaling pathway by imidazo[1,2-a]pyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[2] Some imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of medicinally relevant heterocyclic compounds, particularly imidazo[1,2-a]pyridine derivatives. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and biological applications of novel compounds derived from this versatile building block. The demonstrated anticancer activity of the resulting imidazo[1,2-a]pyridines, through the inhibition of key signaling pathways such as c-Met and PI3K/Akt/mTOR, highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further investigation into the synthesis and structure-activity relationships of these compounds is warranted to identify new and effective drug candidates.
References
Application of Methyl 6-(bromomethyl)nicotinate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in pharmaceutical synthesis. Its unique structure, incorporating a pyridine ring, a methyl ester, and a reactive bromomethyl group, makes it a valuable building block for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The bromomethyl group serves as a potent electrophile for alkylation reactions, while the nicotinic acid scaffold is a common motif in numerous drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the preparation of precursors for drugs targeting the central nervous system (CNS) and anti-inflammatory agents.
Introduction
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound provides a strategic entry point for the elaboration of this core structure. The presence of the reactive benzylic bromide allows for facile introduction of the nicotinate moiety onto various nucleophiles, including amines, phenols, and thiols, through straightforward alkylation reactions. This reactivity is central to its utility in the synthesis of pharmaceutical intermediates.
One of the primary applications of this reagent is in the synthesis of precursors for drugs such as the selective COX-2 inhibitor Etoricoxib and various compounds targeting CNS disorders. The synthesis of this compound itself is typically achieved from its precursor, methyl 6-methylnicotinate, through a radical bromination reaction.
Key Applications and Reaction Types
The primary application of this compound in pharmaceutical intermediate synthesis revolves around its use as an alkylating agent. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the bromomethyl group towards nucleophilic substitution.
N-Alkylation of Amines and Heterocycles
A common and critical transformation involving this compound is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction is fundamental in linking the nicotinic acid scaffold to other key building blocks in a drug's structure.
A representative example is the synthesis of precursors for certain phosphodiesterase 4 (PDE4) inhibitors, which have applications in the treatment of CNS disorders and inflammatory diseases. The alkylation of an amino-substituted heterocycle with this compound is a key step in assembling the core structure of these inhibitors.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the title compound from its commercially available precursor, methyl 6-methylnicotinate.
Reaction Scheme:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing Methyl 6-(bromomethyl)nicotinate. This versatile building block, featuring a reactive benzylic bromide moiety on a pyridine scaffold, is of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science. The methodologies outlined herein describe common carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the introduction of a wide array of functional groups at the 6-methyl position of the nicotinic acid derivative.
Introduction to Cross-Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, the reactive site for these transformations is the benzylic C-Br bond. This allows for the coupling of various nucleophilic partners, leading to a diverse range of substituted pyridine derivatives. The choice of reaction depends on the desired coupling partner and includes well-established methods such as Suzuki-Miyaura, Negishi, Stille, Kumada, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
The pyridine nitrogen in the substrate can potentially coordinate to the palladium catalyst, which may influence its reactivity. Careful selection of ligands and reaction conditions is therefore crucial for successful transformations.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. Specific parameters will vary depending on the chosen coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the benzylic position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd complexes (1-5 mol%) | Pre-catalysts are often air-stable and convenient to handle. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), PPh₃ | The choice of ligand is crucial for efficient coupling. |
| Boronic Acid/Ester | Aryl- or heteroarylboronic acid or pinacol ester (1.1-1.5 equiv) | Pinacol esters can offer greater stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) | The base activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF, often with water | A mixture of an organic solvent and water is common. |
| Temperature | 60-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation. |
Experimental Protocol (General):
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Palladium-Catalyzed Cross-Coupling Reactions
The benzylic bromide of this compound can also participate in a variety of other palladium-catalyzed cross-coupling reactions, each offering unique advantages in terms of the accessible coupling partners and reaction conditions.
Table 2: Overview of Other Applicable Cross-Coupling Reactions
| Reaction | Coupling Partner | Organometallic Reagent | Typical Catalyst System | Key Features |
| Negishi [3] | Alkyl, Aryl, Vinyl | R-ZnX | Pd(0) or Ni(0) with phosphine ligands | High reactivity and functional group tolerance. |
| Stille [4] | Alkyl, Aryl, Vinyl, Alkynyl | R-Sn(Alkyl)₃ | Pd(0) with phosphine ligands | Organostannanes are stable but toxic. |
| Kumada [5] | Aryl, Vinyl | R-MgX (Grignard) | Pd(II) or Ni(II) with phosphine ligands | Highly reactive Grignard reagents limit functional group tolerance. |
| Sonogashira [6] | Terminal Alkyne | R-C≡CH | Pd(0)/Cu(I) co-catalysis | Forms a C(sp³)-C(sp) bond. |
| Heck [1] | Alkene | R-CH=CH₂ | Pd(0) with phosphine ligands and a base | Forms a new C-C bond and a double bond. |
| Buchwald-Hartwig [7] | Amine | R₂NH | Pd(0) with specialized phosphine ligands | Forms a C-N bond. |
Experimental Protocols (General Adaptations):
The general protocol for Suzuki-Miyaura coupling can be adapted for these other reactions by substituting the boronic acid and base with the appropriate organometallic reagent and any necessary additives.
-
For Negishi Coupling: An organozinc reagent (prepared in situ or pre-formed) is used as the coupling partner. The reaction is typically run under anhydrous conditions.
-
For Stille Coupling: An organostannane is used. The reaction may benefit from the addition of a copper(I) co-catalyst.[8]
-
For Kumada Coupling: A Grignard reagent is used, requiring strictly anhydrous conditions due to its high reactivity.[9]
-
For Sonogashira Coupling: A terminal alkyne is coupled in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[6]
-
For Heck Reaction: An alkene is used as the coupling partner in the presence of a base to regenerate the active catalyst.[10]
-
For Buchwald-Hartwig Amination: A primary or secondary amine is coupled using a palladium catalyst with a specialized bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu, LHMDS).[11]
Conclusion
This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and reaction conditions, a diverse library of 6-substituted methyl nicotinates can be synthesized. These compounds are of considerable interest for applications in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes: Methyl 6-(bromomethyl)nicotinate as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 6-(bromomethyl)nicotinate as a key intermediate in the synthesis of novel agrochemicals. The unique trifunctional nature of this molecule, possessing a pyridine core, an ester group, and a reactive bromomethyl handle, makes it an attractive starting material for creating a diverse range of insecticides and herbicides.
Synthesis of Insecticidal Nicotine Analogs: The Case of 6-Methylnicotine
This compound serves as a precursor to Methyl 6-methylnicotinate, a key starting material for the synthesis of 6-methylnicotine, a nicotine analog with demonstrated insecticidal properties. Nicotine and its analogs are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the central nervous system, paralysis, and death of the target insect pest.
Synthetic Pathway Overview
The synthesis of 6-methylnicotine from Methyl 6-methylnicotinate is a multi-step process that can be adapted for the use of this compound by an initial reduction of the bromomethyl group. A patented method outlines a robust pathway involving a key condensation reaction followed by cyclization and reduction steps.
Application Notes and Protocols for the Alkylation of Amines with Methyl 6-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional reagent used in the synthesis of a wide array of substituted pyridine derivatives. Its utility stems from the presence of a reactive benzylic bromide, which is susceptible to nucleophilic substitution by amines, and a methyl ester that can be further manipulated. This combination makes it a valuable building block in medicinal chemistry for the generation of compound libraries targeting various biological pathways. Derivatives of nicotinic acid, the core of this reagent, have shown a broad spectrum of biological activities, including anti-inflammatory and potential therapeutic effects in central nervous system (CNS) disorders. For instance, nicotinic acid derivatives have been investigated as inhibitors of enzymes such as D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), which are involved in the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[1]
These application notes provide a detailed experimental procedure for the N-alkylation of primary and secondary amines with this compound. The protocol is designed to be a reliable starting point for the synthesis of diverse N-substituted methyl 6-(aminomethyl)nicotinates, which can serve as key intermediates in drug discovery programs.
General Reaction Scheme
The alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of base and solvent is crucial to avoid side reactions, such as over-alkylation in the case of primary amines.
Caption: General reaction for the alkylation of amines with this compound.
Data Presentation: Illustrative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the alkylation of various amines with this compound. These are illustrative examples based on general principles of N-alkylation of benzylic halides. Actual yields may vary depending on the specific substrate and reaction scale.
| Entry | Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ (2.0) | DMF | 80 | 6 | 75-85 |
| 2 | Benzylamine | Et₃N (1.5) | CH₃CN | RT | 12 | 80-90 |
| 3 | Morpholine | K₂CO₃ (2.0) | DMF | 60 | 4 | 85-95 |
| 4 | Piperidine | Et₃N (1.5) | CH₂Cl₂ | RT | 8 | 85-95 |
| 5 | N-Methylaniline | K₂CO₃ (2.0) | DMF | 100 | 12 | 70-80 |
| 6 | Cyclohexylamine | Et₃N (1.5) | CH₃CN | 50 | 10 | 75-85 |
Experimental Protocol
This protocol provides a detailed methodology for the alkylation of a generic primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine and Base: Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq, e.g., K₂CO₃ or Et₃N).
-
Addition of Solvent: Add the anhydrous solvent (e.g., DMF or CH₃CN) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, as indicated in the table above). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). If CH₃CN or another water-immiscible solvent was used, it can be taken directly to the washing step.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted methyl 6-(aminomethyl)nicotinate.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkylation of amines.
Relevant Signaling Pathway: NMDA Receptor Modulation
Derivatives of nicotinic acid have been investigated for their potential to modulate the N-methyl-D-aspartate (NMDA) receptor signaling pathway by inhibiting D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO).[1]
Caption: NMDA receptor modulation by DAAO inhibitors.
References
Application Notes and Protocols for the Derivatization of Methyl 6-(bromomethyl)nicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(bromomethyl)nicotinate is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its structure, featuring a reactive benzylic bromide and a modifiable methyl ester on a pyridine core, presents numerous opportunities for the synthesis of diverse compound libraries. The bromomethyl group is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and pharmacophores. This reactivity is key to its role as a building block in the development of novel therapeutic agents. Nicotinic acid and its derivatives, the parent class of this compound, are known to exhibit a broad spectrum of biological activities, including lipid-lowering and vasodilatory effects, and have potential applications in treating neurodegenerative and inflammatory diseases, as well as tuberculosis.[1] This document provides detailed protocols for the synthesis of the parent compound and its subsequent derivatization, alongside a framework for biological evaluation.
Introduction
The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. This compound serves as a key intermediate, enabling chemists to explore structure-activity relationships (SAR) by introducing diverse substituents at the 6-position. The inherent reactivity of the bromomethyl group facilitates the synthesis of derivatives containing ether, thioether, amine, and other linkages, which can modulate the compound's physicochemical properties and biological activity. This application note details the synthetic routes to and from this valuable intermediate, providing protocols for its preparation and subsequent derivatization.
Synthesis of the Core Scaffold: this compound
The primary route to this compound involves the radical bromination of its precursor, Methyl 6-methylnicotinate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Methyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.0 eq) and benzoyl peroxide (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a dichloromethane/ethyl acetate (95:5) eluent system to yield the final product.
| Precursor | Reagents | Solvent | Yield | Reference |
| Methyl 6-methylnicotinate | NBS, BPO | CCl4 | 43% |
Derivatization of this compound via Nucleophilic Substitution
The reactive bromomethyl group is an excellent electrophile for reactions with a variety of nucleophiles. Below are generalized protocols for the synthesis of amine, ether, and thioether derivatives.
General Experimental Protocol: Synthesis of Methyl 6-((substituted-amino)methyl)nicotinates
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add the desired amine (1.1 eq) and base (TEA or K2CO3, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Experimental Protocol: Synthesis of Methyl 6-((aryloxy)methyl)nicotinates
Materials:
-
This compound
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in DMF, add the base (K2CO3 or Cs2CO3, 1.5 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Potential Signaling Pathways and Biological Targets
Derivatives of nicotinic acid have been investigated for their activity against a range of biological targets. For instance, kinase inhibitors often target signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway. The diagram below illustrates a simplified representation of this pathway, which is frequently dysregulated in cancer.
Caption: Simplified kinase signaling pathway and a potential point of inhibition by nicotinic acid derivatives.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its straightforward synthesis and the reactivity of its bromomethyl group allow for the efficient generation of diverse libraries of compounds. The protocols and conceptual frameworks provided in this application note are intended to facilitate the exploration of this chemical space for the discovery of novel therapeutic agents targeting a range of diseases. Further investigation into the derivatization of this scaffold is warranted to fully exploit its potential in drug development.
References
Scalable Synthesis of Substituted Pyridines from Methyl 6-(bromomethyl)nicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of a diverse range of substituted pyridines utilizing methyl 6-(bromomethyl)nicotinate as a versatile starting material. The inherent reactivity of the bromomethyl group allows for straightforward nucleophilic substitution, making this compound a valuable building block in the construction of complex molecular architectures relevant to drug discovery and development. Pyridine derivatives are integral components of numerous pharmaceuticals, including kinase inhibitors and central nervous system (CNS) agents.[1][2]
Application Notes
This compound serves as a key intermediate for introducing a methyl-nicotinate scaffold, which is a common motif in pharmacologically active compounds. The bromomethyl group at the 6-position is highly susceptible to nucleophilic attack, enabling the facile introduction of a wide variety of functional groups through the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. This versatility allows for the rapid generation of libraries of substituted pyridines for structure-activity relationship (SAR) studies.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology and inflammatory diseases.[1] Functionalization at the 6-position can be used to modulate binding affinity, selectivity, and pharmacokinetic properties.
-
CNS Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system. For instance, derivatives of nicotinic acid are explored for their potential in treating neurological disorders.[2]
-
Varenicline Intermediate: While not a direct one-step synthesis, intermediates with a similar pyridine core are utilized in the synthesis of varenicline, a smoking cessation aid, highlighting the importance of this structural class.[3][4]
Synthesis of this compound
A common and scalable method for the preparation of the starting material, this compound, involves the radical bromination of methyl 6-methylnicotinate.
Experimental Protocol: Radical Bromination
A solution of methyl 6-methylnicotinate, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene is heated to reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Scalable Synthesis of Substituted Pyridines
The following sections detail protocols for the nucleophilic substitution of the bromide in this compound with various nucleophiles.
Synthesis of 6-((Alkylamino)methyl) and 6-((Arylamino)methyl) Nicotinates (N-Alkylation)
The reaction with primary and secondary amines provides access to a wide range of N-substituted pyridine derivatives.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: Reaction with Morpholine
To a solution of this compound (1.0 eq) in acetonitrile is added morpholine (1.2 eq) and potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to afford methyl 6-(morpholinomethyl)nicotinate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification |
| Morpholine | K₂CO₃ | CH₃CN | 25 | 4-6 | >90 | Column Chromatography |
| Aniline | DIPEA | DMF | 60 | 8-12 | 75-85 | Column Chromatography |
| Benzylamine | K₂CO₃ | CH₃CN | 40 | 6-8 | 85-95 | Recrystallization |
Synthesis of 6-((Aryloxy)methyl) Nicotinates (O-Alkylation)
Phenols can be used as nucleophiles to generate ether-linked pyridine derivatives.
Experimental Protocol: Reaction with p-Cresol
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C is added a solution of p-cresol (1.1 eq) in DMF. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 eq) in DMF is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification |
| p-Cresol | NaH | DMF | 25 | 12-16 | 80-90 | Column Chromatography |
| Phenol | K₂CO₃ | Acetone | Reflux | 8-12 | 75-85 | Column Chromatography |
| 4-Methoxyphenol | Cs₂CO₃ | CH₃CN | 60 | 6-10 | 85-95 | Recrystallization |
Synthesis of 6-((Arylthio)methyl) Nicotinates (S-Alkylation)
Thiophenols are excellent nucleophiles for this transformation, leading to thioether derivatives.
Reaction Pathway for S-Alkylation
Caption: Reaction pathway for the S-alkylation of this compound.
Experimental Protocol: Reaction with Thiophenol
This compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) are combined in DMF and stirred at room temperature for 2-4 hours. The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification |
| Thiophenol | K₂CO₃ | DMF | 25 | 2-4 | >95 | Recrystallization |
| 4-Chlorothiophenol | NaH | THF | 25 | 3-5 | >90 | Column Chromatography |
Synthesis of Diethyl 2-((5-(methoxycarbonyl)pyridin-2-yl)methyl)malonate (C-Alkylation)
Carbon nucleophiles, such as malonic esters, can be used to form new carbon-carbon bonds.
Experimental Protocol: Reaction with Diethyl Malonate
Sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol. Diethyl malonate (1.2 eq) is added, and the mixture is stirred for 30 minutes. A solution of this compound (1.0 eq) in ethanol is then added, and the reaction mixture is refluxed for 8-10 hours. After cooling, the solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 8-10 | 70-80 | Vacuum Distillation |
| Ethyl acetoacetate | NaH | THF | 50 | 10-14 | 65-75 | Column Chromatography |
Note on Scalability: The presented protocols are scalable. For larger scale reactions, it is important to ensure efficient stirring and temperature control. The use of mechanical stirrers and appropriate reactor setups is recommended. Purification methods may need to be adapted for larger quantities, for example, by favoring recrystallization over chromatography where possible.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Protecting Group Strategies for Reactions with Methyl 6-(bromomethyl)nicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving Methyl 6-(bromomethyl)nicotinate. This versatile building block possesses three key reactive sites: the nucleophilic pyridine nitrogen, the electrophilic bromomethyl group, and a methyl ester susceptible to hydrolysis. A carefully chosen protecting group strategy is often essential to achieve chemoselectivity and high yields in multi-step syntheses.
Introduction
This compound is a valuable reagent in medicinal chemistry and organic synthesis, frequently utilized for introducing a substituted pyridylmethyl moiety. The inherent reactivity of its functional groups necessitates strategic protection to prevent unwanted side reactions. The primary challenge lies in the selective functionalization of the highly reactive bromomethyl group in the presence of the nucleophilic pyridine nitrogen and the ester group. This guide focuses on a robust strategy involving the temporary protection of the pyridine nitrogen as an N-oxide. This approach passivates the nitrogen, allowing for selective reactions at the bromomethyl position, followed by efficient deprotection to restore the pyridine ring.
Chemical Reactivity and Protecting Group Rationale
The reactivity of this compound is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. However, the pyridine nitrogen can also act as a nucleophile, potentially leading to self-reaction or undesired side products. Furthermore, the methyl ester can be hydrolyzed under strongly acidic or basic conditions.
A suitable protecting group strategy should:
-
Selectively mask the reactivity of the pyridine nitrogen.
-
Be stable to the conditions required for reactions at the bromomethyl group.
-
Be readily removed under mild conditions that do not affect the ester or the newly introduced functional group.
Formation of a pyridine N-oxide is an effective strategy that meets these criteria. The N-oxide group significantly reduces the nucleophilicity of the pyridine nitrogen. The subsequent deoxygenation to regenerate the pyridine is a well-established transformation with multiple chemoselective methods available.
Experimental Protocols
Protocol 1: N-Oxidation of this compound
This protocol describes the protection of the pyridine nitrogen as an N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). While a direct protocol for this specific substrate is not widely published, the following is adapted from a reliable procedure for a structurally similar compound, methyl 4-bromo-6-methylnicotinate.[1] Optimization may be required.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound N-oxide, can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio | Purity |
| This compound | 1.0 | >95% |
| m-CPBA | 1.1 - 1.5 | ~77% |
Typical yields for N-oxidation of similar pyridine derivatives range from 80-95%.
Protocol 2: Nucleophilic Substitution at the Bromomethyl Position
With the pyridine nitrogen protected as the N-oxide, the bromomethyl group can undergo selective nucleophilic substitution. The following is a general protocol for the reaction with a primary or secondary amine.
Materials:
-
This compound N-oxide
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound N-oxide (1.0 eq) in ACN or DMF, add the amine nucleophile (1.1-1.2 eq).
-
Add a base such as K₂CO₃ (1.5 eq) or DIPEA (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Reagent | Molar Ratio |
| This compound N-oxide | 1.0 |
| Amine | 1.1 - 1.2 |
| Base (K₂CO₃ or DIPEA) | 1.5 |
Yields for this type of substitution are typically high, often exceeding 80%.
Protocol 3: Deoxygenation of the Pyridine N-oxide
This protocol describes the removal of the N-oxide protecting group to restore the pyridine functionality. A palladium-catalyzed transfer hydrogenation method is presented, which is known for its chemoselectivity and compatibility with ester groups.
Materials:
-
Substituted Methyl 6-(aminomethyl)nicotinate N-oxide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Cyclohexene
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-oxide (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) or cyclohexene (10 eq) as the hydrogen donor.
-
Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography if necessary.
| Reagent | Molar Ratio/Amount |
| N-oxide substrate | 1.0 |
| 10% Pd/C | 10% w/w |
| Ammonium formate | 5.0 |
This deoxygenation method generally provides high yields (>90%) and is compatible with a wide range of functional groups.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | N-Oxidation | m-CPBA | DCM | 80-95% |
| 2 | Nucleophilic Substitution | Amine, Base | ACN or DMF | >80% |
| 3 | Deoxygenation | Pd/C, H-donor | MeOH or EtOH | >90% |
Visualizations
Caption: Workflow for the N-oxide protecting group strategy.
Caption: Logical relationship of the orthogonal protecting group strategy.
Conclusion
The use of an N-oxide as a protecting group for the pyridine nitrogen in this compound offers a reliable and high-yielding strategy for the selective functionalization of the bromomethyl group. The protection and deprotection steps utilize well-established and mild reaction conditions that are compatible with the methyl ester functionality. This approach provides a valuable tool for the synthesis of complex pyridine-containing molecules in drug discovery and development. Researchers should consider that optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 6-(bromomethyl)nicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Methyl 6-(bromomethyl)nicotinate, a key intermediate in pharmaceutical development and organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wohl-Ziegler bromination of methyl 6-methylnicotinate.
Issue 1: Low Yield of this compound
-
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in a Wohl-Ziegler bromination?
A: Low yields in this reaction are often attributed to several factors:
-
Purity of N-Bromosuccinimide (NBS): Impure NBS can lead to inconsistent results. It is recommended to use freshly recrystallized NBS for best outcomes. Impurities in NBS can sometimes be observed as a yellow or brown coloration.
-
Radical Initiator Concentration: The concentration of the radical initiator (e.g., benzoyl peroxide or AIBN) is crucial. Too little initiator will result in a slow or incomplete reaction, while too much can accelerate side reactions.
-
Over-bromination: The formation of the di-brominated byproduct, Methyl 6-(dibromomethyl)nicotinate, is a common issue that significantly reduces the yield of the desired mono-brominated product.
-
Reaction Time and Temperature: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times or high temperatures can promote the formation of degradation products and byproducts.
-
Solvent Purity: The presence of water or other impurities in the solvent can quench the radical reaction or lead to hydrolysis of the product. Anhydrous solvents are essential for this reaction.
-
-
Q2: How can I minimize the formation of the di-brominated byproduct?
A: The key to preventing over-bromination is to maintain a low concentration of bromine (Br₂) in the reaction mixture.[1][2] This is the principle behind using NBS, which generates Br₂ in situ at a controlled rate.[1] To further minimize the di-bromo byproduct:
-
Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the methyl 6-methylnicotinate.
-
Ensure slow and controlled initiation of the reaction. This can be achieved by the gradual heating of the reaction mixture or portion-wise addition of the radical initiator.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy and stop the reaction once the starting material is consumed.
-
Issue 2: Difficult Purification
-
Q3: I'm having trouble removing the succinimide byproduct after the reaction. What is the best work-up procedure?
A: Succinimide, the byproduct of NBS, can be removed through the following steps:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the bulk of the precipitated succinimide.
-
Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining succinimide and acidic byproducts.
-
Follow with a brine wash to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Q4: My final product is still impure after the initial work-up. What purification methods are most effective?
A: For obtaining high-purity this compound, column chromatography on silica gel is a highly effective method.[3] A solvent system such as dichloromethane/ethyl acetate (e.g., 95:5) can be used for elution.[3] Recrystallization from a suitable solvent system can also be employed as a final purification step.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes different reported methods for the synthesis of bromo-substituted methyl nicotinate derivatives, providing a comparison of reaction conditions and yields.
| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Reaction Conditions | Reported Yield | Reference |
| Methyl 6-methylnicotinate | N-Bromosuccinimide (NBS) (1.0 equiv) | Benzoyl Peroxide (0.1 equiv) | Carbon Tetrachloride (CCl₄) | Reflux, 6 hours | 43% | [3] |
| Methyl 4-hydroxy-6-methylnicotinate | Phosphorus oxybromide (POBr₃) (1.5 equiv) | - | Dichloromethane (DCM) | 0 °C to 35 °C | 82% (for Methyl 4-bromo-6-methylnicotinate) | [4] |
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of Methyl 6-methylnicotinate
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
Methyl 6-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylnicotinate (e.g., 0.4 g) in anhydrous carbon tetrachloride (15 mL).
-
Add N-bromosuccinimide (1.0 equivalent, e.g., 0.471 g) and benzoyl peroxide (0.1 equivalent, e.g., 64 mg) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a dichloromethane/ethyl acetate (95:5) eluent to obtain this compound.
Protocol 2: Synthesis of a Bromo-substituted Nicotinate from a Hydroxy Precursor
This protocol describes the synthesis of a bromo-substituted methyl nicotinate derivative from a hydroxy precursor, which can be an alternative route.[4]
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
-
Silica gel
Procedure:
-
Dissolve methyl 4-hydroxy-6-methylnicotinate (e.g., 25.1 g, 150 mmol) in DCM (150 mL) in a round-bottom flask and cool the solution to 0 °C.
-
Add POBr₃ (1.5 equivalents, e.g., 64.5 g, 225 mmol) in five portions to the cooled solution.
-
Stir the solution at 35 °C until the starting material is completely consumed, as monitored by TLC.
-
Concentrate the reaction mixture on a rotary evaporator and then cool to 0 °C.
-
Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.
-
Wash the mixture with brine three times (3 x 80 mL).
-
Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.
-
Purify the crude product by silica gel column chromatography with a petroleum ether/ethyl acetate (4:1) eluent to yield the bromo-substituted product.
Visualizations
Below are diagrams illustrating the key chemical transformation and a troubleshooting workflow for the synthesis.
Caption: Wohl-Ziegler bromination of Methyl 6-methylnicotinate.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Preventing side reactions in the bromination of methyl 6-methylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the bromination of methyl 6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective bromination of methyl 6-methylnicotinate?
A1: Direct bromination of methyl 6-methylnicotinate can be challenging and often leads to a mixture of products with poor regioselectivity.[1][2] A more strategic and widely used approach is the bromination of a hydroxy-substituted precursor, methyl 4-hydroxy-6-methylnicotinate, using an agent like phosphorus oxybromide (POBr₃).[3] This multi-step process, which involves the conversion of the hydroxyl group to a bromide, offers significantly better control and yields of the desired 4-bromo product.
Q2: What are the primary side reactions to be aware of during the bromination of methyl 6-methylnicotinate and its precursors?
A2: The main side reactions of concern include:
-
Over-bromination: Formation of di-brominated or poly-brominated products is a common issue, especially with highly reactive brominating agents or harsh reaction conditions.[4][5]
-
Poor Regioselectivity: Bromination can occur at various positions on the pyridine ring, leading to a mixture of isomers. The electron-deficient nature of the pyridine ring makes electrophilic substitution less straightforward than with benzene.[6][7]
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially if oxidizing agents are present. While sometimes a deliberate synthetic step, it can be an unwanted side reaction.[8]
-
Side-chain Bromination: Although less common for this substrate under electrophilic conditions, radical conditions could potentially lead to bromination of the methyl group.[9]
-
Decarboxylation: At elevated temperatures, particularly under acidic conditions, decarboxylation of the nicotinic acid derivative can occur.[10]
Q3: Can I use common brominating agents like Br₂ with a Lewis acid for this reaction?
A3: While elemental bromine (Br₂) with a Lewis acid is a standard method for brominating aromatic rings, it is often too harsh for pyridine derivatives and can lead to a lack of selectivity and the formation of multiple byproducts.[2][11] Milder brominating agents or alternative strategies, such as the use of N-bromosuccinimide (NBS) or the precursor-based approach with POBr₃, are generally recommended for better control.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-brominated product. | Incomplete reaction. | - Ensure all reagents are pure and anhydrous.- Increase reaction time and monitor progress using TLC or GC-MS.- Confirm the reaction has reached the optimal temperature. |
| Product loss during workup. | - Ensure proper pH adjustment during neutralization to minimize product solubility in the aqueous phase.- Perform multiple extractions with an appropriate organic solvent. | |
| Formation of di-brominated byproducts. | Excess brominating agent. | - Carefully control the stoichiometry of the brominating agent; use no more than a slight excess (e.g., 1.5 equivalents of POBr₃ for the hydroxy-precursor method).[3] |
| High reaction temperature. | - Lower the reaction temperature. For the POBr₃ method, maintain a temperature of around 35°C after the initial addition at 0°C.[3] Higher temperatures can accelerate the second bromination.[5] | |
| Localized high concentrations of brominating agent. | - Add the brominating agent portion-wise or as a solution via a dropping funnel to ensure even distribution.[5] | |
| Presence of unreacted starting material. | Insufficient brominating agent. | - Ensure the correct stoichiometry of the brominating agent is used. |
| Deactivation of the brominating agent. | - Use fresh, high-quality reagents and ensure anhydrous conditions, as moisture can decompose some brominating agents. | |
| Formation of multiple isomers (poor regioselectivity). | Use of a non-selective bromination method. | - Employ a regioselective method, such as the bromination of methyl 4-hydroxy-6-methylnicotinate, which directs bromination to the 4-position.[3] |
| High reaction temperatures. | - Elevated temperatures can sometimes reduce the selectivity of electrophilic aromatic substitutions.[12] | |
| Detection of N-oxide byproduct. | Presence of oxidizing contaminants or use of an oxidizing brominating agent. | - Use a non-oxidizing brominating agent like POBr₃.- If N-oxidation is a persistent issue, consider performing the reaction under an inert atmosphere. |
Quantitative Data
Table 1: Reported Yields for the Synthesis of Methyl 4-bromo-6-methylnicotinate and its N-oxide.
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| Methyl 4-bromo-6-methylnicotinate | Methyl 4-hydroxy-6-methylnicotinate | POBr₃, DCM | 82% | [13] |
| 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide | Methyl 4-bromo-6-methylnicotinate | m-CPBA, DCM | 90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromo-6-methylnicotinate from Methyl 4-hydroxy-6-methylnicotinate[3][13]
This protocol describes the conversion of the hydroxyl group at the 4-position to a bromide using phosphorus oxybromide.
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxy-6-methylnicotinate (e.g., 25.1 g, 150 mmol) in anhydrous dichloromethane (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add phosphorus oxybromide (e.g., 64.5 g, 225 mmol) portion-wise to the cooled and stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 35°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent.
-
Cool the residue to 0°C and carefully quench the reaction by the dropwise addition of ethanol, followed by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 80 mL).
-
Combine the organic layers and wash with brine (3 x 80 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by silica gel column chromatography.
Protocol 2: N-Oxidation of a Substituted Methyl Nicotinate Derivative[8]
This protocol can be adapted for the N-oxidation of methyl 6-methylnicotinate.
Materials:
-
Methyl 6-methylnicotinate (or a substituted derivative)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methyl nicotinate derivative (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ twice, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding N-oxide.
Visualizations
Caption: Experimental workflow for the synthesis of methyl 4-bromo-6-methylnicotinate.
Caption: Troubleshooting decision tree for bromination side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Purification of Methyl 6-(bromomethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 6-(bromomethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities include unreacted starting material (Methyl 6-methylnicotinate), the byproduct succinimide from the Wohl-Ziegler bromination reaction, and potentially over-brominated or di-brominated species.[1][2] Additionally, degradation products such as 6-(hydroxymethyl)nicotinate or 6-formylnicotinate can form if the reaction is not properly controlled or if the crude product is exposed to moisture.
Q2: I'm observing a significantly more polar impurity on my TLC plate that wasn't present in the starting material. What is it likely to be?
A2: A new, more polar spot is often indicative of hydrolysis of the ester or the bromomethyl group. The most probable impurity is 6-(bromomethyl)nicotinic acid, formed by the hydrolysis of the methyl ester, especially if the work-up or purification involves aqueous conditions.[3][4][5] Another possibility is 6-(hydroxymethyl)nicotinic acid if both hydrolysis and substitution of the bromide have occurred.
Q3: My final yield after purification is consistently low. What are the potential causes?
A3: Low yields can arise from several factors:
-
Incomplete Reaction: The initial bromination reaction may not have gone to completion.
-
Losses During Work-up: The product may be partially soluble in the aqueous phase during extraction.
-
Degradation on Silica Gel: The product can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
-
Co-elution with Impurities: If the solvent system is not optimized, the product may elute with impurities, leading to the discarding of mixed fractions and thus a lower isolated yield.
-
Product Volatility: While not highly volatile, some product may be lost if evaporated to dryness under high vacuum for an extended period.
Q4: What is the recommended primary purification technique for this compound?
A4: The most commonly cited and effective method for purifying crude this compound is column chromatography using silica gel.[6][7] A typical eluent system is a mixture of a non-polar solvent like dichloromethane or hexanes and a more polar solvent like ethyl acetate.[6][7]
Q5: How should I properly store the purified this compound to prevent degradation?
A5: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7][8] This precaution minimizes exposure to moisture and air, which can lead to hydrolysis and other degradation pathways.
Q6: My purified product has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A6: A persistent color can be due to residual radical initiator byproducts or trace impurities formed during the reaction. If the product is otherwise pure by NMR and LC-MS, you can try recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or treatment with activated carbon followed by filtration through a pad of celite.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Succinimide is difficult to remove and streaks on the TLC plate. | Succinimide has moderate polarity and can be sparingly soluble in some organic solvents. | Pre-purification work-up: Before chromatography, attempt to precipitate the succinimide by concentrating the crude reaction mixture and adding a non-polar solvent like hexanes or diethyl ether. The succinimide can then be removed by filtration.[2] |
| Product co-elutes with an unknown impurity during column chromatography. | The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. | Perform a more thorough optimization of the solvent system using thin-layer chromatography (TLC) with various ratios of hexanes/ethyl acetate or dichloromethane/ethyl acetate. A shallower gradient or isocratic elution with a less polar solvent system may be required for better separation. |
| Significant tailing of the product spot on the TLC and smearing on the column. | The compound may be interacting strongly with the acidic silica gel, potentially leading to on-column degradation. | Deactivate the silica gel by adding 1% triethylamine to the eluent system. This will help to reduce the acidity of the stationary phase and minimize tailing and degradation. |
| The final product is an oil or waxy solid, not the expected crystalline solid. | The product may contain residual solvents or impurities that are preventing crystallization. | Dry the product thoroughly under high vacuum. If it remains non-crystalline, attempt recrystallization from a suitable solvent or solvent mixture. Seeding with a previously obtained crystal can also induce crystallization. |
| Formation of a new, less polar spot during purification. | This could indicate an elimination reaction to form a vinyl-pyridine derivative, especially if the crude product was exposed to a base. | Ensure that any basic washes during the work-up are mild and brief. Avoid prolonged exposure to bases during purification. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of crude this compound.
1. Preparation of the Silica Gel Slurry:
- For every 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).
- In a beaker, create a slurry of the silica gel in the initial, least polar eluent (e.g., 98:2 dichloromethane/ethyl acetate).
2. Packing the Column:
- Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
- Once the silica gel has settled, add another thin layer of sand on top.
- Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).
- Carefully add the dry-loaded sample onto the top of the column.
4. Elution:
- Begin eluting with a low polarity solvent system (e.g., 98:2 dichloromethane/ethyl acetate).
- Collect fractions and monitor their composition by TLC.
- Gradually increase the polarity of the eluent (e.g., to 95:5 dichloromethane/ethyl acetate) to elute the product.[6][7]
- Combine the fractions containing the pure product.
5. Isolation of the Purified Product:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- Further dry the product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity | Structure | Molecular Weight ( g/mol ) | Relative Polarity | Identification Notes |
| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.16 | Less polar than the product | Starting material; will have a higher Rf value on TLC. |
| Succinimide | C₄H₅NO₂ | 99.09 | More polar than the product | Byproduct from NBS; can often be seen streaking on TLC. |
| 6-(bromomethyl)nicotinic acid | C₇H₆BrNO₂ | 216.03 | More polar than the product | Hydrolysis product; will have a lower Rf value on TLC. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | More polar than the product | Unreacted brominating agent. |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 131803-48-0 [chemicalbook.com]
- 7. This compound CAS#: 131803-48-0 [m.chemicalbook.com]
- 8. 131803-48-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Byproduct Formation in Coupling Reactions
Welcome to the technical support center for identifying and minimizing byproducts in common cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting common issues encountered during chemical synthesis.
Troubleshooting Guides
This section offers detailed troubleshooting for specific byproducts in major coupling reactions.
Suzuki-Miyaura Coupling
Issue: Presence of Homocoupling Byproducts (Biphenyls from Boronic Acids)
Homocoupling of boronic acids is a frequent side reaction, leading to reduced yields of the desired cross-coupled product and purification challenges.[1]
Troubleshooting Steps:
-
Exclude Oxygen: Oxygen is a primary promoter of boronic acid homocoupling.[1]
-
Action: Rigorously degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique for more sensitive reactions.[1] Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.
-
-
Control Palladium(II) Species: The presence of Pd(II) species can initiate the homocoupling pathway.
-
Optimize Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Action: Screen a variety of bulky, electron-rich phosphine ligands which can favor the desired reductive elimination pathway.
-
-
Use Stable Boron Reagents: Boronic acids can be susceptible to decomposition.
-
Action: Consider using more stable organoboron reagents like pinacol esters (Bpin) or MIDA boronates, which can provide a slow, controlled release of the boronic acid.[1]
-
Issue: Presence of Dehalogenated Byproducts (Hydrodehalogenation)
This side reaction involves the replacement of the halogen on the electrophile with a hydrogen atom, consuming the starting material.
Troubleshooting Steps:
-
Choice of Base: Strong alkoxide bases can act as hydride sources, leading to the formation of palladium-hydride species that promote dehalogenation.
-
Action: Switch from strong bases like NaOEt or KOtBu to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
-
Solvent Selection: Some solvents can also act as hydride donors.
-
Action: Choose a solvent that is less prone to acting as a hydride source.
-
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to minimize potential side reactions.
Heck Coupling
Issue: Formation of Isomeric Products and Double Bond Migration
The Heck reaction can sometimes yield a mixture of isomeric products due to double bond migration in the alkene.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can influence the regioselectivity of the reaction.
-
Action: For electron-rich olefins, using bidentate phosphine ligands can often favor the formation of the branched isomer.
-
-
Reaction Temperature: Higher temperatures can sometimes promote double bond isomerization.
-
Action: Optimize the reaction temperature, aiming for the lowest temperature that allows for a reasonable reaction rate.
-
Issue: Formation of Reductive Heck Products
Instead of the expected substitution product, a conjugate addition product may be formed, which is a common side reaction.[2]
Troubleshooting Steps:
-
Optimize Base and Temperature: The extent of reductive Heck product formation is highly dependent on the base, temperature, and solvent.[2]
-
Action: Screen different bases and reaction temperatures to find conditions that favor the desired substitution pathway.
-
Sonogashira Coupling
Issue: Formation of Homocoupled Alkyne Byproducts (Glaser Coupling)
The primary byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne, also known as Glaser coupling. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[3][4]
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: Oxygen is a key promoter of Glaser coupling.[5]
-
Action: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
-
Copper-Free Conditions: The copper co-catalyst is a primary contributor to homocoupling.[3][4]
-
Action: Employ a copper-free Sonogashira protocol. This often requires careful selection of ligands and bases to facilitate the catalytic cycle without copper.[5]
-
-
Slow Alkyne Addition: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Action: Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration.[5]
-
-
Use of a Diluted Hydrogen Atmosphere: Introducing a diluted hydrogen atmosphere can significantly reduce homocoupling.
Stille Coupling
Issue: Presence of Tin Byproducts
A major drawback of the Stille reaction is the difficulty in removing toxic organotin byproducts from the desired product.
Troubleshooting Steps:
-
Aqueous Potassium Fluoride (KF) Wash: Tributyltin halides can be converted to the more easily removable tributyltin fluoride.
-
Action: During the workup, wash the reaction mixture with a saturated aqueous solution of KF. The resulting tributyltin fluoride is often insoluble and can be removed by filtration.
-
-
Flash Chromatography with Triethylamine-Treated Silica: Residual tin compounds can sometimes be challenging to separate by standard chromatography.
-
Action: Prepare a slurry of silica gel in the eluent containing 2-5% triethylamine before packing the column. This can help in the separation of tin residues.
-
-
Use of Tin Scavengers: Silica-based scavengers can selectively bind to tin byproducts.
-
Action: Treat the crude product with a tin scavenger, which can then be removed by filtration.
-
Buchwald-Hartwig Amination
Issue: Formation of Hydrodehalogenation Byproducts
Similar to Suzuki coupling, hydrodehalogenation of the aryl halide can be a competing side reaction.[8]
Troubleshooting Steps:
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions.
-
Action: Utilize bulky, electron-rich phosphine ligands, which have been shown to promote the desired C-N bond formation and suppress hydrodehalogenation.
-
-
Base Selection: The choice of base can influence the extent of side reactions.
-
Action: While strong bases like sodium tert-butoxide are common, for substrates prone to hydrodehalogenation, screening other bases like LHMDS or weaker inorganic bases may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How can I identify the byproducts in my coupling reaction?
A1: A combination of analytical techniques is typically used for byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, which is crucial for identifying potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides both retention time and mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of byproducts once they are isolated.
Q2: What is the first step I should take when I observe significant byproduct formation?
A2: The first and most critical step is to ensure your reaction is performed under strictly anaerobic and anhydrous conditions (unless the protocol specifies otherwise). Oxygen and water can lead to catalyst decomposition and promote various side reactions, including homocoupling and dehalogenation. Rigorously degassing your solvents and using an inert atmosphere (argon or nitrogen) is paramount.[1][5]
Q3: Can the order of addition of reagents affect byproduct formation?
A3: Yes, the order of addition can be critical. For instance, in some cases, pre-forming the active catalyst by stirring the palladium source and ligand together before adding the substrates can lead to more consistent results and reduced byproduct formation.
Q4: How do I choose the right ligand to minimize byproducts?
A4: The optimal ligand is often substrate-dependent. However, a general trend is that bulky and electron-rich phosphine ligands tend to be more effective at promoting the desired cross-coupling pathway and suppressing side reactions across various coupling reactions. It is often beneficial to perform a small-scale screen of different ligands to identify the best performer for your specific reaction.
Q5: Are there any general workup procedures to remove common byproducts?
A5: Yes, several general workup strategies can be employed:
-
Acid-Base Extraction: If your desired product and byproducts have different acidic or basic properties, a liquid-liquid extraction with an acidic or basic aqueous solution can be very effective for separation.
-
Chromatography: Flash column chromatography is a standard method for purifying the desired product from byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found that solubilizes the impurities at room temperature while the product crystallizes out upon cooling.
Data Presentation
Table 1: Effect of Base on Product Yield and Homocoupling in Suzuki Coupling
| Base | Product Yield (%) | Homocoupling Byproduct (%) |
| Na₂CO₃ | 95 | 3 |
| K₂CO₃ | 92 | 5 |
| K₃PO₄ | 96 | 2 |
| Cs₂CO₃ | 94 | 4 |
| NaOH | 75 | 15 |
| Et₃N | 60 | 25 |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100 °C, 12 h.
Table 2: Influence of Copper Co-catalyst on Homocoupling in Sonogashira Coupling
| Copper Co-catalyst | Cross-coupling Product Yield (%) | Homocoupling Byproduct Yield (%) |
| CuI (5 mol%) | 85 | 12 |
| None | 92 | <2 |
Reaction Conditions: Iodobenzene (1 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Et₃N, THF, 60 °C, 8 h.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification by LC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Quench the aliquot by diluting it with a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any solid particles.
-
Analysis: Inject the filtered sample into the LC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra. Compare the molecular weights of the observed peaks with the expected molecular weights of the starting materials, product, and potential byproducts (e.g., homocoupled products, dehalogenated products).
Protocol 2: General Procedure for Minimizing Homocoupling in Suzuki Coupling
-
Degassing: Degas the chosen solvent (e.g., 1,4-dioxane/water mixture) by sparging with argon for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for identifying and minimizing byproducts.
Caption: Troubleshooting decision tree for homocoupling byproducts.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of the Pyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity during the functionalization of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[1][2][3] The nitrogen atom deactivates the ring towards electrophilic substitution, similar to a nitro group in benzene, and generally directs substitution to the C3 position.[2][4][5] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions because the electron-withdrawing nature of the nitrogen can stabilize anionic intermediates.[2][3] This interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers.[2]
Q2: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted pyridine and getting low yields and poor selectivity. What can I do?
A2: Direct electrophilic aromatic substitution on pyridine requires harsh conditions and often results in low yields and mixtures of isomers, with a general preference for the 3-position.[4][6] To improve this, consider the following strategies:
-
Pyridine N-oxide formation: A common and effective strategy is to first oxidize the pyridine to its N-oxide.[7][8] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[7] The N-oxide can then be deoxygenated.
-
Activating Groups: Introducing electron-donating groups (EDGs) onto the ring can increase its reactivity towards electrophiles and direct the substitution to specific positions (ortho and para to the EDG).[8][9]
Q3: How can I favor C4-functionalization in a Minisci (radical) reaction that is yielding a mixture of C2 and C4 isomers?
A3: Achieving C4 selectivity in Minisci reactions is a common issue.[2] Here are several approaches to enhance C4 selectivity:
-
Utilize a Blocking Group: A removable blocking group on the nitrogen atom can effectively direct the incoming radical to the C4 position.[2]
-
Adjust Reaction Conditions: The regioselectivity of radical additions can be sensitive to solvent and pH.[2][10] Avoiding acidic conditions may increase the proportion of the C4 product, as acid can favor reaction at the C2 position.[2]
-
Steric Hindrance: Employing bulky N-substituents on a pyridinium salt can sterically shield the C2 and C6 positions, thus favoring C4-functionalization.[2][3]
Q4: My Directed ortho-Metalation (DoM) reaction is not working or is giving the wrong regioisomer. What are the key factors to consider?
A4: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization. The success and regioselectivity depend on several factors:
-
Choice of Directing Group (DMG): The DMG is crucial for directing the metalation to the adjacent position.[11] The effectiveness of DMGs can vary, and their position on the ring will determine the site of metalation.
-
Base Selection: Strong lithium bases like n-BuLi, s-BuLi, or LDA are commonly used.[11][12] The choice of base can influence the regioselectivity and prevent side reactions.
-
Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions or decomposition.[7][13]
-
Solvent: The choice of solvent can affect the aggregation state and reactivity of the organolithium base.[11]
Q5: How can I achieve meta (C3 or C5) functionalization under mild conditions, avoiding harsh electrophilic substitution methods?
A5: Achieving meta-selectivity is challenging due to the inherent electronic properties of the pyridine ring.[14][15][16] However, modern methods offer milder alternatives:
-
Temporary Dearomatization Strategies:
-
Zincke Imine Intermediates: This method involves a ring-opening, halogenation, and ring-closing sequence. The intermediate Zincke imine is electron-rich and undergoes highly regioselective halogenation at the C3 position under mild conditions.[6][9][17]
-
Oxazino-Pyridine Intermediates: A dearomatization-rearomatization sequence via oxazino-pyridine intermediates allows for meta-C-H functionalization with a variety of electrophiles under mild conditions.[14][18]
-
-
Directing Group Strategies: Installing a directing group at a specific position can guide C-H activation to the meta position.[16]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Halogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of 3- and other halosubstituted pyridines. | Harsh reaction conditions leading to multiple activated sites. | 1. Lower the reaction temperature. 2. Use a milder halogenating agent (e.g., N-halosuccinimides instead of elemental halogens).[9]3. Employ the Zincke imine strategy for highly selective C3-halogenation under mild conditions.[6][9][17] |
| Low yield and recovery of starting material. | Deactivation of the pyridine ring by the nitrogen atom. | 1. Convert the pyridine to its N-oxide to activate the ring, which typically directs halogenation to the C4 position.[7][19]2. Introduce an electron-donating group to the ring to increase its nucleophilicity.[9] |
| Halogenation occurs on a substituent instead of the pyridine ring. | The substituent is more activated towards electrophilic attack. | 1. Protect the reactive substituent before carrying out the halogenation.2. Choose reaction conditions that favor ring halogenation (e.g., different solvent or catalyst). |
Problem 2: Lack of Selectivity in C-H Functionalization
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C4 products in a Minisci reaction. | Inherent reactivity of the pyridinium radical cation. | 1. Introduce a bulky, removable N-blocking group to sterically hinder the C2/C6 positions.[2]2. Optimize the solvent and pH ; avoid strongly acidic conditions which may favor C2 addition.[2][10] |
| C-H activation occurs at an undesired position. | The directing group is not effective or multiple C-H bonds are similarly reactive. | 1. Change the directing group to one with a stronger coordinating ability or different steric profile.2. Modify the catalyst and ligand system in transition-metal-catalyzed C-H activation.[20]3. Adjust the reaction temperature and solvent to influence the kinetics and stability of intermediates.[20] |
| No reaction or low conversion in a Directed ortho-Metalation (DoM). | The base is not strong enough or is reacting with another functional group. | 1. Switch to a stronger organolithium base (e.g., from n-BuLi to s-BuLi or t-BuLi).2. Ensure all functional groups are compatible with the strong base; protect acidic protons if necessary.3. Verify the reaction is performed under strictly anhydrous and inert conditions. |
Data Presentation
Table 1: Regioselectivity of Pyridine Halogenation Methods
| Method | Position | Reagents | Substrate Scope | Typical Yield (%) | Reference |
| Electrophilic Halogenation | C3/C5 | X₂, Lewis Acid | Electron-rich pyridines | Variable, often low to moderate | [6] |
| Halogenation of N-Oxide | C2/C4 | POCl₃, POBr₃ | Wide range of pyridines | Good to excellent | [9][19] |
| Zincke Imine Intermediate | C3 | N-halosuccinimide | Broad, including complex molecules | High | [6][9][17] |
| Phosphonium Salts | C4 | LiX, TfOH | Substituted pyridines | Good | [9] |
Table 2: Controlling Regioselectivity in Minisci-Type Reactions
| Strategy | Target Position | Key Modification | Example Condition | Outcome | Reference |
| N-Blocking Group | C4 | Maleate-derived N-blocking group | Decarboxylative alkylation | Almost exclusive C4-alkylation | [2] |
| pH Control | C4 vs. C2 | Avoidance of acidic conditions | Neutral or slightly basic medium | Increased C4/C2 ratio | [2][10] |
| Steric Shielding | C4 | Bulky N-substituent (e.g., on pyridinium salt) | - | Favors C4 functionalization | [2][3] |
Experimental Protocols
Protocol 1: Regioselective 2-Chlorination of a Pyridine N-Oxide
This protocol describes a general procedure for the 2-chlorination of a substituted pyridine N-oxide.[9]
Materials:
-
Substituted pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
2,6-Lutidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Selective Halogenation via a Zincke Imine Intermediate
This protocol is a general procedure for the C3-iodination of a pyridine substrate.[9]
Materials:
-
Pyridine substrate
-
Collidine
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
N-iodosuccinimide (NIS)
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate.
-
Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv).
-
After stirring for 10 minutes, add dibenzylamine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine.
-
Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Caption: Strategies for regioselective electrophilic functionalization of pyridine.
Caption: Troubleshooting workflow for improving C4-selectivity in Minisci reactions.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. benchchem.com [benchchem.com]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Overcoming low reactivity of the bromomethyl group in substitution reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity with bromomethyl groups in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my bromomethyl-containing compound showing low or no reactivity in a substitution reaction?
A1: Several factors can contribute to the low reactivity of a bromomethyl group, which typically undergoes substitution via an S\N2 mechanism. Key reasons include:
-
Steric Hindrance: The S\N2 reaction is highly sensitive to steric bulk around the reaction center.[1][2] If the carbon atom adjacent to the bromomethyl group is heavily substituted (creating a neopentyl-like environment), the nucleophile's backside attack is impeded, dramatically slowing the reaction rate.[2]
-
Incorrect Solvent Choice: The solvent plays a critical role in S\N2 reactions.[1] Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[1][3][4]
-
Weak Nucleophile: The rate of an S\N2 reaction is directly dependent on the strength of the nucleophile.[1][5] If the nucleophile is weak (e.g., a neutral alcohol or water without a base), the reaction may be exceedingly slow.
-
Poor Leaving Group (in context): While bromide is a good leaving group, converting it to an iodide, an even better leaving group, can significantly accelerate the reaction.[6][7]
Q2: How can I improve the rate of a slow substitution reaction involving a bromomethyl group?
A2: To enhance reaction rates, you can optimize several parameters:
-
Switch to a Polar Aprotic Solvent: These solvents can dissolve the nucleophile but do not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[3][8] Common choices include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][9] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[1][4]
-
Increase Reaction Temperature: Sluggish reactions can often be accelerated by increasing the temperature.[10] For particularly deactivated substrates, temperatures from 100 °C to over 200 °C may be necessary, potentially requiring a sealed tube or a microwave reactor.[10]
-
Use a Stronger Nucleophile: If applicable, convert a weak nucleophile into a stronger one. For example, deprotonating an alcohol with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide can dramatically increase the reaction rate.[10]
-
Increase Reagent Concentration: Since the S\N2 reaction rate depends on the concentration of both the substrate and the nucleophile, increasing the concentration of either can improve reaction speed.
Q3: What is the Finkelstein reaction, and how can it help with my unreactive alkyl bromide?
A3: The Finkelstein reaction is a halogen exchange process, typically performed via an S\N2 mechanism.[6][9] It is commonly used to convert alkyl bromides or chlorides into more reactive alkyl iodides by treating them with a solution of sodium iodide (NaI) in acetone.[7][9] The reaction's success relies on Le Chatelier's principle: NaI is soluble in acetone, but the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[7][9] The precipitation of these salts drives the equilibrium towards the formation of the alkyl iodide, which can then be reacted with the desired nucleophile, often in the same pot. This method works exceptionally well for primary, allyl, and benzyl halides.[6][9]
Q4: My nucleophile is an ionic salt soluble only in water, while my bromomethyl compound is in an organic solvent. How can I make them react?
A4: This is a classic scenario for applying Phase-Transfer Catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic).[11][12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, R₄N⁺X⁻) or a crown ether, transports the nucleophile from the aqueous phase into the organic phase where it can react with the substrate.[11][12] The catalyst cation forms a lipophilic ion pair with the nucleophile anion, allowing it to cross the phase boundary.[11] PTC is highly effective for nucleophilic substitutions on benzylic halides.[13]
Q5: Are there alternative methods for very hindered or unreactive bromomethyl groups where standard S\N2 conditions fail?
A5: Yes, for challenging substrates, alternative catalytic methods can be employed:
-
Transition-Metal Catalysis: Nickel and copper complexes can catalyze substitution reactions through pathways that do not follow the traditional S\N2 mechanism, often involving radical intermediates.[14][15] These methods can be effective for coupling unactivated or sterically hindered primary and secondary alkyl halides with a variety of nucleophiles.[14][16]
-
Leaving Group Activation: If you are synthesizing the bromomethyl compound from an alcohol, consider converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, instead.[7][17] These are excellent leaving groups and often more reactive than the corresponding bromide in substitution reactions.[17]
Troubleshooting Guides
Guide: Low or No Conversion
If you are observing poor conversion in your substitution reaction, follow this troubleshooting workflow.
Caption: Decision tree for troubleshooting low conversion in bromomethyl substitution reactions.
Data Presentation
Table 1: Influence of Solvent on S\N2 Reaction Rates
| Solvent Type | Examples | Effect on Nucleophile | S\N2 Reaction Rate | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Minimally solvated, "naked" anion | Greatly Increased [1][3] | Cations are solvated but the anionic nucleophile is left highly reactive.[3] |
| Polar Protic | Water, Methanol, Ethanol | Heavily solvated via H-bonding | Greatly Decreased [1][8] | A "solvent cage" forms around the nucleophile, stabilizing it and hindering its attack on the substrate.[1][4] |
| Nonpolar | Hexane, Benzene, Toluene | Insoluble | Extremely Slow/None | Ionic nucleophiles do not dissolve, preventing the reaction from occurring in the solution phase.[4] |
Table 2: Common Phase-Transfer Catalysts and Conditions
| Catalyst Type | Example Catalyst | Typical Substrate | Nucleophile Phase | Organic Phase |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Alkyl/Benzyl Halide | Aqueous (e.g., NaCN in H₂O) | Toluene, Dichloromethane |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Chloride | Alkyl/Benzyl Halide | Aqueous (e.g., KOAc in H₂O) | Chloroform, Benzene |
| Crown Ether | 18-Crown-6 | Alkyl Halide | Solid (e.g., KF) | Benzene, Acetonitrile |
Experimental Protocols
Protocol 1: Halogen Exchange to Enhance Reactivity (Finkelstein Reaction)
This protocol describes the conversion of an alkyl bromide to a more reactive alkyl iodide prior to substitution.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromomethyl substrate (1.0 eq) and dry acetone (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Add sodium iodide (NaI) (1.5 to 3.0 eq) to the solution. A large excess of the halide salt can help drive the reaction.[9][18]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. A white precipitate of sodium bromide (NaBr) should form as the reaction proceeds.[9]
-
Nucleophile Addition: Once the formation of the alkyl iodide is complete (or has reached equilibrium), cool the reaction mixture. The nucleophile can then be added directly to the mixture for the subsequent substitution reaction.
-
Workup: After the second step is complete, the reaction mixture is typically cooled, filtered to remove the precipitated NaBr, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography.
Protocol 2: Nucleophilic Substitution Using Phase-Transfer Catalysis
This protocol is for reacting a water-soluble nucleophile with a substrate in an immiscible organic solvent.
-
Setup: In a round-bottom flask with vigorous stirring, dissolve the bromomethyl substrate (1.0 eq) in a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Aqueous Phase: In a separate beaker, dissolve the nucleophilic salt (e.g., sodium cyanide, 1.5 eq) in water.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5–10 mol%) to the organic solution of the substrate.[11]
-
Reaction: Add the aqueous solution of the nucleophile to the reaction flask. Heat the biphasic mixture (e.g., to 50–100 °C) with very vigorous stirring to maximize the interfacial surface area.[19] Monitor the reaction by sampling the organic layer via TLC or GC-MS.
-
Workup: Upon completion, cool the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product for purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. quora.com [quora.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. iajpr.com [iajpr.com]
- 13. phasetransfer.com [phasetransfer.com]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Finkelstein Reaction [unacademy.com]
- 18. Finkelstein Reaction [organic-chemistry.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Suzuki Couplings with Bromo-pyridyl Substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Suzuki-Miyaura cross-coupling reactions with bromo-pyridyl substrates. The content is structured in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with bromo-pyridyl substrates often challenging?
Suzuki couplings involving bromo-pyridyl substrates can be problematic due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring can impede the oxidative addition step of the catalytic cycle. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in low yields and the formation of undesirable side products.
Q2: What are the most common side reactions observed in these couplings?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent include:
-
Protodebromination: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[2] This side reaction is particularly common with electron-deficient heteroaryl halides and can be exacerbated by the presence of protic impurities like water or alcohols in the reaction mixture.[2]
-
Homocoupling of the Boronic Acid/Ester: This reaction results in the formation of a biaryl product derived from the self-coupling of the boronic acid or ester.[2] The presence of oxygen in the reaction mixture often promotes this side reaction.[1][2]
-
Hydrolysis of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, which renders them inactive for the cross-coupling reaction.[2] Using more stable boronic esters, such as pinacol esters, can help mitigate this issue.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Bromo-pyridyl Starting Material
If you observe a significant amount of unreacted bromo-pyridyl substrate, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and ligand. Consider using a pre-catalyst which can be more stable and reactive. |
| Inefficient Oxidative Addition | Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are known to facilitate oxidative addition with challenging substrates.[2] |
| Poor Quality of Boronic Acid/Ester | Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[1] |
| Catalyst Inhibition by Pyridine Nitrogen | The use of bulky phosphine ligands can sterically shield the palladium center and reduce inhibition by the pyridine nitrogen.[1] |
| Insufficient Base Strength | The base may not be strong enough to effectively promote the transmetalation step.[1] Consider screening stronger bases like Cs₂CO₃ or K₃PO₄.[1] |
Issue 2: Significant Formation of Byproducts
The presence of major byproducts can complicate purification and significantly lower the yield of the desired product.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Protodebromination Product | Presence of protic impurities (e.g., water, alcohols).[2] The chosen base may be too strong or unsuitable.[2] The reaction temperature may be too high or the reaction time too long.[2] | Use anhydrous solvents and thoroughly dry all glassware.[1] Screen different bases. Thoroughly degas all solvents and the reaction mixture.[1] |
| Homocoupling of Boronic Acid/Ester | Presence of oxygen in the reaction mixture.[1][2] | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] Maintain a positive pressure of an inert gas throughout the reaction. |
| Unidentified Byproducts | Decomposition of starting materials or products under the reaction conditions.[2] | Lower the reaction temperature. Screen different solvents and bases to find milder conditions.[2] |
Experimental Protocols & Data
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling with a bromo-pyridyl substrate. Note that this is a starting point and optimization is crucial for specific substrates.
General Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the bromo-pyridyl substrate (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Common Catalysts and Ligands for Bromo-pyridyl Suzuki Couplings
| Catalyst (mol%) | Ligand (mol%) | Typical Performance | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| PdCl₂(dppf) (3-5) | - | Variable | Commonly used, but may require optimization. |
| CataCXium A (5-10) | - | High | A preformed palladacycle that has shown high efficacy in some cases.[3] |
Table 2: Common Bases and Solvents for Bromo-pyridyl Suzuki Couplings
| Base (Equivalents) | Solvent | Typical Performance | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A general experimental workflow for Suzuki couplings.
References
Technical Support Center: Managing Thermal Instability of Methyl 6-(bromomethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-(bromomethyl)nicotinate. The information herein is designed to help manage the compound's potential thermal instability during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the potential hazards associated with the thermal decomposition of this compound?
Thermal decomposition of brominated organic compounds can lead to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).
Q3: What are the primary signs of decomposition during a reaction?
Signs of decomposition can include a sudden change in reaction color (e.g., darkening or charring), unexpected gas evolution, a rapid increase in temperature (thermal runaway), or the formation of insoluble polymeric materials.
Q4: Can this compound polymerize?
Benzylic halides, particularly in the presence of trace impurities or upon heating, can be susceptible to polymerization. While specific data for this compound is unavailable, this is a potential side reaction to be aware of, especially at elevated temperatures. The use of radical inhibitors may be considered as a preventative measure.
Q5: How does the choice of solvent affect the stability of this compound?
The choice of solvent can influence the rate of decomposition. Polar solvents may facilitate unwanted nucleophilic substitution reactions with trace water or other nucleophiles, while non-polar aprotic solvents are generally preferred for reactions involving sensitive electrophiles. The stability of a related compound, methyl nicotinate, in aqueous solutions is known to be pH and temperature-dependent.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown or black upon heating. | Thermal decomposition of this compound. | - Lower the reaction temperature. - Reduce the reaction time. - Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). - Use a more dilute solution to better dissipate heat. |
| Low yield of the desired product and formation of a tarry or polymeric solid. | Polymerization or multiple side reactions due to excessive heat. | - Add a radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture. - Optimize the reaction temperature by running small-scale trials at lower temperatures. - Consider a different solvent that allows for lower reaction temperatures. |
| Inconsistent reaction outcomes. | Variable quality or degradation of the starting material. | - Use fresh this compound or store it properly at 2-8°C under an inert atmosphere.[2][3][4] - Check the purity of the starting material by an appropriate analytical method (e.g., HPLC or GC-MS) before use.[6] |
| Exothermic reaction that is difficult to control. | The reaction itself is highly exothermic and/or proceeding too quickly. | - Add the this compound solution slowly to the reaction mixture, maintaining a controlled internal temperature. - Use an ice bath or other cooling system to manage the reaction temperature. - Increase the solvent volume to aid in heat dissipation. |
Data Presentation
Table 1: Physical and Handling Properties of this compound
| Property | Value | Source |
| CAS Number | 131803-48-0 | [1][3][4][7] |
| Molecular Formula | C₈H₈BrNO₂ | [1][3] |
| Molecular Weight | 230.06 g/mol | [1][3][7] |
| Appearance | Solid | [2][4] |
| Boiling Point | 284.9 ± 30.0 °C | [2][3] |
| Flash Point | 126.1 ± 24.6 °C | [2][3] |
| Storage Temperature | 2-8°C, under inert gas | [2][3][4] |
Table 2: User-Generated Thermal Stability Data (Template)
Users are encouraged to populate this table with their own experimental data.
| Analytical Method | Parameter | Observed Value | Notes |
| DSC | Onset of Decomposition | ||
| TGA | Temperature at 5% Weight Loss | ||
| Reaction Calorimetry | Heat of Reaction |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction, with considerations for the thermal lability of this compound.
-
Inert Atmosphere: Set up the reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagents: Add the appropriate anhydrous solvent and the nucleophile to the reaction vessel.
-
Temperature Control: Cool the reaction mixture to a low temperature (e.g., 0°C) before the addition of the electrophile.
-
Slow Addition: Dissolve this compound in a suitable anhydrous solvent and add it dropwise to the cooled reaction mixture over a period of time to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Controlled Heating: If heating is required, increase the temperature gradually and maintain it at the lowest effective level. Do not exceed temperatures where significant decomposition is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before quenching and proceeding with the work-up and purification.
Protocol 2: Synthesis of this compound
This protocol is based on a literature procedure for the synthesis of the title compound.
-
Reactant Solution: In a round-bottom flask, dissolve methyl 6-methylnicotinate (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.0 equivalent) and benzoyl peroxide (0.1 equivalent) to the solution.[1][2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[1][2]
-
Filtration: After cooling to room temperature, filter the mixture to remove succinimide.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate gradient) to yield the product.[1][2]
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A workflow for troubleshooting reactions involving thermal instability.
References
- 1. This compound | 131803-48-0 [chemicalbook.com]
- 2. This compound CAS#: 131803-48-0 [m.chemicalbook.com]
- 3. China this compound CAS:131803-48-0 Manufacturers - Free Sample - Alfa Chemical [srcyrl.alfachemsp.com]
- 4. This compound | 131803-48-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Column Chromatography of Nicotinate Derivatives
Welcome to the technical support center for the purification of nicotinate derivatives using column chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My nicotinate derivative is not moving from the origin on the silica gel column. What should I do?
A1: This indicates that the mobile phase (eluent) is not polar enough to move your compound up the column.[1] Nicotinate derivatives can possess a range of polarities.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using an ethyl acetate/hexane system, incrementally increase the proportion of ethyl acetate.[1] For very polar derivatives, you may need to add a small percentage of a more polar solvent like methanol to your eluent system.[2]
Q2: All my compounds, including the desired nicotinate derivative, are coming off the column very quickly with the solvent front. How can I improve separation?
A2: This situation suggests that your mobile phase is too polar, causing all components of your mixture to elute rapidly without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane mixture, increase the proportion of hexane.[1] It is crucial to first optimize your solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound, which generally provides the best separation in column chromatography.[1]
Q3: I am observing significant peak tailing for my nicotinate derivative during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is often due to unwanted secondary interactions between your compound and the stationary phase, or column overload. The basic nitrogen on the pyridine ring of nicotinate derivatives can interact strongly with the acidic silanol groups on the surface of silica gel.[1]
-
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a base, such as triethylamine (TEA) or a few drops of ammonium hydroxide, to your mobile phase (e.g., 0.1-1%). This will neutralize the acidic sites on the silica gel and minimize the unwanted interactions.[2][3]
-
Reduce Sample Load: You may be overloading the column. Try reducing the amount of crude material you are loading.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a deactivated silica gel, which can be less acidic.[2][4]
-
Q4: My nicotinate derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A4: Some compounds are unstable on acidic silica gel.[1][4]
-
Confirmation: You can check for decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[4]
-
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base like triethylamine to reduce its acidity.[2][4]
-
Alternative Stationary Phases: Use a less acidic stationary phase like alumina.[2][5] For certain derivatives, bonded phases like amine- or cyano-bonded silica could offer better results.[2]
-
Q5: My crude sample containing the nicotinate derivative is not soluble in the mobile phase I plan to use for the column. How should I load my sample?
A5: This is a common issue, especially when using non-polar solvent systems like ethyl acetate/hexane on a large scale.[4]
-
Solution: Dry Loading. Dissolve your crude mixture in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica gel. Carefully add this powder to the top of your packed column.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Sample band is too wide. | - Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound.[1]- Reduce the amount of sample loaded onto the column.- Load the sample in a minimal amount of solvent to ensure a narrow starting band.[6] |
| Compound Stuck on Column | - Mobile phase is not polar enough.- Compound may have decomposed on the column. | - Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution may be necessary.[1]- Check for compound stability on silica gel using 2D TLC.[4] |
| Cracked or Channeled Column Bed | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.- Always keep the solvent level above the top of the stationary phase.[6] |
| Irreproducible Results | - Inconsistent solvent preparation.- Variations in silica gel activity. | - Use high-purity solvents and prepare fresh mobile phases for each experiment.- Use silica gel from the same manufacturer and batch if possible. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom.[1]
-
Spotting: Dissolve a small amount of your crude nicotinate derivative mixture in a suitable solvent. Using a capillary tube, spot a small amount onto the baseline.[1]
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp or by using an appropriate chemical stain (e.g., potassium permanganate).[1]
-
Rf Calculation: Calculate the Retention Factor (Rf) for your target compound using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Optimization: Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.3 for your desired nicotinate derivative.[1]
Protocol 2: Silica Gel Column Chromatography (Wet Packing)
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the silica gel to settle, and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude nicotinate derivative in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Open the stopcock and begin to collect fractions. Add more mobile phase to the top of the column, taking care not to disturb the silica bed.
-
Gradient Elution (if necessary): If your compounds have a wide range of polarities, you can gradually increase the polarity of the mobile phase during the elution process.[2]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified nicotinate derivative.[1]
Quantitative Data Summary
The following tables provide examples of solvent systems used for the separation of nicotinate derivatives. The optimal conditions for a specific derivative will need to be determined experimentally.
Table 1: Normal-Phase TLC Mobile Phases for Nicotinic Acid Derivatives [8]
| Stationary Phase | Mobile Phase Composition (v/v) | Application |
| Silica Gel | Acetone / n-Hexane (e.g., 7:3) | Good for separating nicotinamide and its N-alkylated derivatives. |
| Silica Gel / Kieselguhr | Acetone / n-Hexane (e.g., 6:4) | Improved separation for certain nicotinamide derivatives. |
| Polyamide 11 | Benzene / Methanol (e.g., 1:1) | Separation of N-methylnicotinamide from nicotinate esters. |
Table 2: Reversed-Phase TLC Mobile Phases for Nicotinic Acid Derivatives [8]
| Stationary Phase | Mobile Phase Composition (v/v) | Application |
| C18 | Methanol / Water (e.g., 9:1, 8:2, 7:3) | Good separation of various nicotinate esters. |
Table 3: General Purpose Column Chromatography Solvent Systems [3]
| Compound Polarity | Starting Solvent System (v/v) |
| Nonpolar | 5% Ethyl Acetate / Hexane or 100% Hexane |
| Moderately Polar | 10-50% Ethyl Acetate / Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol / Dichloromethane |
| Basic (Amine-containing) | Methanol / Dichloromethane with 1-10% Ammonium Hydroxide |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of nicotinate derivatives.
Caption: A troubleshooting workflow for purifying nicotinate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. cup.edu.cn [cup.edu.cn]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. scribd.com [scribd.com]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Optimizing Reaction Outcomes Through Base and Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the choice of base and solvent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact a chemical reaction?
A1: The solvent is a critical variable in chemical reactions as it can significantly influence reaction rates, selectivity, and even the equilibrium position.[1] Solvents can affect the stability of reactants, products, and transition states through various non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[2] For instance, a solvent can stabilize charged intermediates, which can dramatically alter the energy landscape and mechanism of a reaction.[3] The primary goal is to choose a solvent that dissolves the reactants while promoting the desired reaction pathway and minimizing side reactions.
Q2: What is the difference between polar protic and polar aprotic solvents, and how do they affect nucleophilicity?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can donate hydrogen bonds. They are effective at solvating both cations and anions. However, they can strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders their ability to attack an electrophile, thus reducing their nucleophilicity.[4][5]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[6] This makes them ideal for reactions requiring strong, anionic nucleophiles, such as SN2 reactions.[4][5]
Q3: What is the "leveling effect" of a solvent?
A3: The leveling effect describes how a solvent can limit the effective strength of a strong acid or base.[7] In a given solvent, the strongest possible acid is the conjugate acid of the solvent, and the strongest possible base is the conjugate base of the solvent. For example, in water, no acid stronger than the hydronium ion (H₃O⁺) can exist, as any stronger acid will simply protonate water to form H₃O⁺. Similarly, no base stronger than the hydroxide ion (OH⁻) can exist.[7] This is crucial when a very strong base is required; for such cases, a less acidic solvent (like liquid ammonia or THF) must be used.
Troubleshooting Guides
Problem 1: My nucleophilic substitution reaction is slow or not proceeding. How can I improve the rate?
Answer: The issue often lies in the solvent choice, which depends on the reaction mechanism (SN1 or SN2).
-
For SN2 reactions: These reactions are favored by strong nucleophiles and are sensitive to steric hindrance. The rate can be dramatically increased by switching from a polar protic to a polar aprotic solvent.[4][5] Aprotic solvents do not solvate the anionic nucleophile as strongly, making it more reactive.[6]
-
For SN1 reactions: These proceed through a carbocation intermediate. The rate-determining step is the formation of this intermediate. The reaction is accelerated by polar protic solvents, which can stabilize the carbocation and the leaving group through hydrogen bonding.[4]
Below is a troubleshooting workflow to help diagnose and solve reaction rate issues.
Caption: Troubleshooting workflow for slow substitution reactions.
Problem 2: I am getting a mixture of substitution and elimination products. How can I favor substitution?
Answer: The competition between substitution (SN2) and elimination (E2) is heavily influenced by the nature of the base and solvent.
-
Base Choice: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination because they have difficulty accessing the electrophilic carbon for a backside attack (SN2) and will instead abstract a proton from a beta-carbon. To favor substitution, use a strong, non-bulky nucleophile that is a weaker base (e.g., I⁻, N₃⁻, CN⁻).
-
Solvent Choice: Polar aprotic solvents are generally preferred for SN2 reactions.[5]
Problem 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki) has a low yield. What should I check first?
Answer: The base and solvent system is critical for the success of cross-coupling reactions.
-
Base Role: The base is required to activate the boronic acid in the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and prevent side reactions. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. If your reaction is failing, consider screening different bases. For example, a milder base might be necessary if your substrate is sensitive.[1][8]
-
Solvent Role: The solvent must dissolve all components and facilitate the catalytic cycle. Often, a mixture of an organic solvent and water is used (e.g., 1,4-dioxane/water, Toluene/water).[8][9] The water can help dissolve the inorganic base and halide by-products.[1] If you observe poor solubility or catalyst decomposition, screening different solvents or solvent mixtures is a crucial optimization step.[9] Anhydrous solvents may be required if side reactions like reductive dehalogenation are an issue.[8]
Data Presentation: Solvent Effects on Reaction Rates
The choice of solvent can have a profound impact on reaction kinetics. The following table illustrates the change in relative reaction rates for the SN2 reaction of 1-bromobutane with azide (N₃⁻) in various solvents.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 1,300 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37 | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 28,000 |
| Data derived from literature examples illustrating general trends.[2] |
As the table shows, the reaction rate increases dramatically when moving from polar protic to polar aprotic solvents, highlighting the powerful effect of solvent choice on nucleophile reactivity in SN2 reactions.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Optimization
This protocol provides a starting point for optimizing base and solvent conditions in a Suzuki-Miyaura reaction.
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.[8]
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, to make a 0.1-0.2 M solution).[8][9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[8][10] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Optimization: If the yield is low, consider changing the base (e.g., to K₂CO₃, CsF) or the solvent system (e.g., Toluene, DMF, THF with varying amounts of water). Each parameter should be varied systematically to find the optimal conditions.[1][11]
Visualizations
The choice of solvent is a primary determinant in the competition between SN1 and SN2 reaction pathways for secondary substrates.
Caption: Impact of solvent type on SN1 vs. SN2 pathways.
Solvents can be classified based on their polarity and ability to donate hydrogen bonds, which dictates their role in a reaction.
Caption: Classification of common organic solvents.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. users.wfu.edu [users.wfu.edu]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 6-(bromomethyl)nicotinate and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key benzylic bromides: Methyl 6-(bromomethyl)nicotinate and the archetypal benzyl bromide. Understanding the nuanced differences in their chemical behavior is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their structural and electronic characteristics, compares their reactivity in nucleophilic substitution reactions, and provides supporting experimental context.
Introduction to the Contestants
Benzyl bromide is a well-studied and widely utilized reagent in organic chemistry. Its utility stems from the lability of the bromine atom, which is readily displaced by a wide range of nucleophiles. This reactivity is a consequence of the adjacent benzene ring, which stabilizes both the transition states of bimolecular reactions and the carbocation intermediate in unimolecular pathways.
This compound is a heterocyclic analog of a substituted benzyl bromide.[1][2] It serves as a valuable building block in medicinal chemistry, enabling the introduction of a substituted pyridinylmethyl moiety into target molecules.[3] Its reactivity, however, is modulated by the presence of the nitrogen atom within the aromatic ring and the electron-withdrawing methyl ester group.
Structural and Electronic Comparison
The primary difference between benzyl bromide and this compound lies in the nature of the aromatic ring to which the bromomethyl group is attached.
| Feature | Benzyl Bromide | This compound |
| Aromatic System | Benzene | Pyridine |
| Substituents | None | 6-methoxycarbonyl |
| Key Electronic Effects | Resonance stabilization from the benzene ring. | - Inductive electron withdrawal by the pyridine nitrogen. - Resonance and inductive electron withdrawal by the methyl ester group. |
The pyridine ring in this compound is more electron-deficient than the benzene ring in benzyl bromide due to the electronegativity of the nitrogen atom. Furthermore, the methyl ester at the 6-position acts as an electron-withdrawing group through both resonance and inductive effects. These electronic factors have a profound impact on the reactivity of the benzylic carbon.
Reactivity in Nucleophilic Substitution Reactions
Benzylic bromides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is dependent on the reaction conditions (solvent, nucleophile) and the electronic nature of the aromatic ring.
SN1 Reactivity
The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is the rate-determining factor.
Benzyl bromide readily forms a resonance-stabilized benzylic carbocation, making the SN1 pathway accessible, particularly with weak nucleophiles in polar protic solvents.
In contrast, the electron-withdrawing nature of the pyridine ring and the methyl ester group in this compound significantly destabilizes the corresponding carbocation. The nitrogen atom and the ester group pull electron density away from the benzylic carbon, intensifying the positive charge of the carbocation. Consequently, This compound is expected to be significantly less reactive than benzyl bromide under SN1 conditions.
SN2 Reactivity
The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a pentacoordinate transition state.
For benzyl bromide, the adjacent π-system of the benzene ring can stabilize the electron-rich transition state, leading to enhanced SN2 reactivity compared to simple alkyl halides.
In the case of this compound, the electron-withdrawing groups make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. The inductive effect of the pyridine nitrogen and the ester group increases the partial positive charge on the carbon atom bearing the bromine. This enhanced electrophilicity suggests that This compound is likely to be more reactive than benzyl bromide under SN2 conditions , especially with strong nucleophiles in polar aprotic solvents.
Experimental Data and Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the radical bromination of Methyl 6-methylnicotinate.[1]
Protocol:
-
To a solution of Methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.0-1.2 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nucleophilic Substitution on Benzyl Bromide: Benzylation of an Alcohol
The following is a general procedure for the benzylation of an alcohol using benzyl bromide.
Protocol:
-
Dissolve the alcohol (1.0 eq) in a polar aprotic solvent such as DMF or THF.
-
Add a base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Benzyl Bromide | ~7.4-7.2 (m, 5H, Ar-H), 4.5 (s, 2H, CH2Br) | ~137.5 (Ar-C), ~129-128 (Ar-CH), ~33.5 (CH2Br) | 3030 (Ar-H), 1495, 1450 (Ar C=C), 1210 (C-Br) |
| This compound | ~9.1 (s, 1H, H-2), ~8.3 (d, 1H, H-4), ~7.6 (d, 1H, H-5), 4.6 (s, 2H, CH2Br), 3.9 (s, 3H, OCH3) | ~165 (C=O), ~158 (C-6), ~151 (C-2), ~137 (C-4), ~128 (C-3), ~124 (C-5), ~52 (OCH3), ~31 (CH2Br) | 3050 (Ar-H), 1725 (C=O), 1590, 1480 (Ar C=C, C=N), 1220 (C-Br) |
Note: The spectroscopic data for this compound is based on typical values for similar structures and may vary slightly depending on the specific experimental conditions.
Conclusion
-
Benzyl bromide is a versatile reagent that can react through both SN1 and SN2 pathways due to the stabilizing effect of the benzene ring.
-
This compound is predicted to be less reactive in SN1 reactions due to the destabilizing effect of the electron-withdrawing pyridine ring and ester group on the carbocation intermediate.
-
Conversely, this compound is expected to be more reactive in SN2 reactions owing to the increased electrophilicity of the benzylic carbon.
For drug development professionals and synthetic chemists, this comparison highlights the importance of selecting the appropriate benzylic bromide and reaction conditions to achieve the desired synthetic outcome. The enhanced SN2 reactivity of this compound can be advantageous for reactions with a wide range of nucleophiles, while the propensity of benzyl bromide to undergo SN1 reactions may be exploited under specific conditions.
References
A Comparative Guide to the Efficacy of Methyl 6-(bromomethyl)nicotinate versus Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of Methyl 6-(bromomethyl)nicotinate against other commonly employed alkylating agents, namely benzyl bromide, methyl iodide, and dimethyl sulfate. While direct, side-by-side comparative experimental data for this compound is limited in the readily available scientific literature, this guide consolidates known experimental data for the other agents and offers a theoretical comparison to predict the performance of this compound based on fundamental principles of chemical reactivity.
Executive Summary
This compound is a versatile bifunctional molecule, incorporating both a reactive bromomethyl group analogous to a benzylic bromide and an electron-deficient pyridine ring bearing a methyl ester. This unique structure suggests its utility in the synthesis of complex heterocyclic compounds, making it a valuable building block in medicinal chemistry and materials science.[1][2] Its reactivity is primarily centered on the bromomethyl moiety, which is an excellent electrophile for nucleophilic substitution reactions.
In comparison, benzyl bromide is a widely used and well-documented alkylating agent for a variety of nucleophiles. Methyl iodide and dimethyl sulfate are classic, highly reactive methylating agents. The choice among these agents often depends on the desired alkyl group to be introduced, the nature of the nucleophile, and the required reaction conditions.
Theoretical Reactivity of this compound
The reactivity of this compound as an alkylating agent is comparable to that of benzyl bromide. The bromomethyl group is situated at a position analogous to a benzylic carbon, where the adjacent π-system of the pyridine ring can stabilize the transition state of both SN1 and SN2 reactions. However, the electron-withdrawing nature of the pyridine ring and the methyl nicotinate group is expected to enhance the electrophilicity of the benzylic-like carbon, potentially making it more reactive than benzyl bromide in some instances.
Data Presentation: A Comparative Overview of Alkylation Reactions
The following tables summarize representative yields for N-, O-, and C-alkylation reactions with benzyl bromide and methyl iodide. This data provides a benchmark against which the potential efficacy of this compound can be evaluated once experimental data becomes available.
Table 1: N-Alkylation of Indoles and Anilines
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Indole | KOH | DMSO | Room Temp | 0.75 | 85-89 |
| Benzyl Bromide | Aniline | K₂CO₃ | Toluene | 110 | 8 | High |
| Methyl Iodide | Indole | NaH | DMF | 80 | <0.25 | High |
| Methyl Iodide | Aniline | Na₂CO₃ | - | - | - | High |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, but a specific percentage was not provided in the cited sources.
Table 2: O-Alkylation of Phenols
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | 4-Hydroxybenzoic Acid | n-Bu₄POH | THF | 0 to RT | 4-24 | 91-94 |
| Methyl Iodide | 2-Hydroxyacetophenone | K₂CO₃ | Acetone | - | - | High |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, but a specific percentage was not provided in the cited sources.
Table 3: C-Alkylation of Diethyl Malonate
| Alkylating Agent | Nucleophile | Base | Solvent | Condition | Yield (%) |
| Benzyl Bromide | Diethyl Malonate | TEBAC | Microwave | - | High |
| Methyl Iodide | Diethyl Malonate | K₂CO₃ | DMF | Reflux | 83 |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, but a specific percentage was not provided in the cited sources. TEBAC = Triethylbenzylammonium chloride.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the data tables.
N-Alkylation of Indole with Benzyl Bromide
-
Procedure: A 500-mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide. The mixture is stirred at room temperature for 5 minutes before 11.7 g (0.100 mole) of indole is added. Stirring is continued for 45 minutes before 34.2 g (0.200 mole) of benzyl bromide is added. After stirring for an additional 45 minutes, the mixture is diluted with 200 mL of water. The mixture is extracted with three 100-mL portions of diethyl ether, and each ether layer is washed with three 50-mL portions of water. The combined ether layers are dried over calcium chloride, and the solvent is removed at slightly reduced pressure. The excess benzyl bromide is removed by distillation, and the residue is distilled to yield 17.5–18.4 g (85–89%) of 1-benzylindole.[2]
O-Alkylation of 4-Hydroxybenzoic Acid with Benzyl Bromide
-
Procedure: To a solution of 4-hydroxybenzoic acid (5 mmol, 1 equivalent) and 40% aqueous tetrabutylphosphonium hydroxide (10 mmol, 2 equivalents) in THF (10 mL) is added benzyl bromide (5 mmol, 1 equivalent) at 0 °C. The reaction mixture is allowed to warm to ambient temperature and stirred for 4-24 hours until complete, as monitored by HPLC. Upon reaction completion, the THF is removed in vacuo, and the aqueous residue is acidified with 2N aqueous HCl to precipitate the product, which is then isolated by filtration.
C-Alkylation of Diethyl Malonate with Methyl Iodide
-
Procedure: A mixture of diethyl malonate (1 equivalent) and methyl iodide (2 equivalents) is refluxed for three hours in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, diethyl methylmalonate, is purified by distillation, affording a yield of 83%.[3]
Mandatory Visualizations
The following diagrams illustrate the generalized pathways and workflows discussed in this guide.
Caption: A generalized workflow for a typical alkylation reaction.
Caption: Comparison of generalized SN1 and SN2 alkylation pathways.
Conclusion
This compound presents itself as a promising and versatile alkylating agent for the synthesis of complex molecules, particularly those containing a pyridine scaffold. Its structural similarity to benzyl bromide suggests a comparable or potentially enhanced reactivity due to the electronic effects of the nicotinate system. While this guide provides a baseline for comparison using data from well-established alkylating agents, further experimental studies are necessary to fully elucidate the efficacy and synthetic scope of this compound. Researchers are encouraged to consider this reagent for applications requiring the introduction of a methylnicotinate moiety, a common structural motif in pharmaceuticals and agrochemicals.
References
A Comparative Guide to the Biological Activity of Methyl 6-(bromomethyl)nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from the versatile synthetic intermediate, Methyl 6-(bromomethyl)nicotinate. While this compound primarily serves as a crucial building block in organic synthesis, its derivatives have emerged as promising candidates in various therapeutic areas, including enzyme inhibition, cancer, and metabolic disorders.[1] This document summarizes available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to support further research and drug development.
Enzyme Inhibition
Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in a range of diseases.
D-Amino Acid Oxidase (DAAO) Inhibition
Table 1: Inhibitory Activity of Selected DAAO Inhibitors (for comparison)
| Compound | Target Enzyme | IC50/Ki | Reference |
| DAAO inhibitor-1 | D-amino acid oxidase (DAAO) | IC50: 0.12 µM | |
| Isatin Derivatives | D-amino acid oxidase (DAAO) | Micromolar to Nanomolar range | [2] |
| 6-fluoro-1H-indazol-3-ol | D-amino acid oxidase (DAAO) | Nanomolar range | [2] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol in tissues, and its inhibition is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Nicotinic acid derivatives have been explored as 11β-HSD1 inhibitors.
Table 2: Inhibitory Activity of Selected 11β-HSD1 Inhibitors (for comparison)
| Compound | Target Enzyme | IC50 | Reference |
| AZD4017 | 11β-HSD1 | - | [3] |
| Carbenoxolone | 11β-HSD1 | 0.1 - 3 µM | |
| Flavanone | 11β-HSD1 (reductase) | 18 µM | |
| Abietic Acid | 11β-HSD1 (reductase) | 27 µM |
Anticancer Activity
Nicotinic acid derivatives have demonstrated potential as anticancer agents. Their mechanism of action often involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are overexpressed in several cancers and are implicated in tumor proliferation, angiogenesis, and metastasis.[4] Activation of nAChRs can trigger downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5]
While specific quantitative data for the anticancer activity of a wide range of this compound derivatives is limited, the following table provides illustrative data for other nicotinic acid derivatives.
Table 3: Illustrative Anticancer Activity of Nicotinic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Nicotinoylpiperazine derivative | Breast (MDA-MB-468) | GI50 | 1.00 µM | |
| Nicotinic acid-based compound 5c | Colon (HCT-15), Prostate (PC-3) | More potent than doxorubicin | ||
| Nicotinic acid-based compound 8 | Colon (HCT-116), Liver (HepG2) | IC50 | 5.4 µM, 7.1 µM |
Hypolipidemic Activity
Nicotinic acid (Niacin) is a well-known lipid-lowering agent. Derivatives of this compound are expected to exhibit similar hypolipidemic effects, likely after in vivo hydrolysis to nicotinic acid. The primary mechanism involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids and subsequently decreased hepatic triglyceride and VLDL synthesis.
Table 4: Illustrative Hypolipidemic Effects of Nicotinic Acid
| Treatment | Parameter | % Reduction | Reference |
| Nicotinic Acid (1 g t.d.s.) | Total Cholesterol | 16.3% | [6] |
| Triglyceride | 25.5% | [6] | |
| LDL-Cholesterol | 23.7% | [6] | |
| Lipoprotein(a) | 36.4% | [6] | |
| Nicotinic Acid (in rats) | Total Cholesterol | Highly significant decrease | [7] |
| Triglycerides | Highly significant decrease | [7] | |
| LDL-Cholesterol | Highly significant decrease | [7] |
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Activity Assay (Colorimetric Method)
This protocol is adapted from the method described by Watanabe et al.
-
Homogenate Preparation: Homogenize organ, tissue, or cultured cells in 7 mM pyrophosphate buffer (pH 8.3). Centrifuge the homogenate at 550 x g for 5 minutes and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
0.3 ml of 0.133 M pyrophosphate buffer (pH 8.3) with 700 IU/ml catalase
-
0.3 ml of 0.1 M D-alanine
-
0.2 ml of 0.1 mM FAD
-
0.1 ml of 70% (v/v) methanol
-
-
Initiation and Incubation: Start the reaction by adding 0.1 ml of the supernatant. Incubate at 37°C for 15-60 minutes.
-
Termination: Stop the reaction by adding 1 ml of 10% trichloroacetic acid.
-
Color Development: To 0.5 ml of the supernatant from the terminated reaction, add 0.5 ml of 5 N KOH and 0.5 ml of 0.5% 4-amino-3-hydrazino-5-mercapto-1, 2, 4-triazole in 0.5 N HCl. Let it stand at room temperature for 15 minutes. Then, add 0.5 ml of 0.75% KIO4 in 0.2 N KOH with vigorous shaking.
-
Measurement: Measure the absorbance at 550 nm.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) In Vitro Potency (IC50) Assessment
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay.
-
Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
-
Test compound at various concentrations
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).
-
Termination and Detection: Stop the reaction by adding a cortisol competitor labeled with a fluorescent acceptor (e.g., cortisol-XL665) and an anti-cortisol antibody labeled with a fluorescent donor (e.g., anti-cortisol cryptate). Incubate for 2 hours at room temperature.
-
Measurement: Measure the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) and calculate the ratio. Use this data to determine the IC50 values.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Culture and Plating: Culture human cancer cell lines in an appropriate medium and seed them into 96-well plates.
-
Compound Treatment: After 24 hours, add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution.
-
Wash and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Measure the optical density at a suitable wavelength (e.g., 515 nm).
In Vivo Hypolipidemic Activity Assay in Rats
-
Animal Model: Use a suitable rat model, for example, by inducing hyperlipidemia through a high-fat diet.
-
Compound Administration: Administer the test compounds (dissolved in a suitable vehicle like propylene glycol) to the rats via an appropriate route (e.g., intraperitoneal or oral gavage) at a specific dose.
-
Blood Collection: Collect blood samples from the animals at predetermined time points.
-
Lipid Profile Analysis: Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels using standard biochemical assay kits.
-
Data Analysis: Compare the lipid profiles of the treated groups with the control group to determine the percentage reduction in lipid levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of this compound derivatives.
References
- 1. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors in cancer: Limitations and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. The effect of nicotinic acid and acipimox on lipoprotein(a) concentration and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Reaction Monitoring
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The selection of an appropriate analytical technique is a critical decision that directly impacts the reliability and efficiency of these monitoring efforts. This guide provides an objective, data-driven comparison of common analytical methods used for reaction monitoring, complete with experimental protocols and visual workflows to aid in method selection and implementation.
The cross-validation of analytical methods—comparing results from two or more different techniques—provides a higher degree of confidence in the generated data.[1] This guide explores the principles, performance characteristics, and practical applications of several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various spectroscopic methods (UV-Vis, IR, Raman).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on several factors, including the nature of the reactants and products, the reaction kinetics, the required sensitivity and selectivity, and practical considerations such as cost and ease of use. The following tables provide a summary of the key performance characteristics of each technique to facilitate a direct comparison.
Table 1: Performance Characteristics of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds.[2] |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors); HPLC-MS can offer high sensitivity. | High sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[3] |
| Selectivity | Good; can be significantly enhanced with a mass spectrometer (LC-MS). | Excellent, especially when coupled with MS, providing structural information for confident identification. |
| Analysis Time | Typically longer run times compared to GC for simple mixtures.[2] | Faster analysis times are often achievable for volatile compounds.[3] |
| Quantitative Accuracy | High precision and accuracy with proper calibration. | High precision and accuracy, though susceptible to discrimination effects with split/splitless injection.[4] |
Table 2: Performance Characteristics of Spectroscopic and Spectrometric Methods
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | UV-Vis Spectroscopy | Raman Spectroscopy |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Measures the absorption of ultraviolet or visible light by a sample. | Measures the inelastic scattering of monochromatic light to provide information about molecular vibrations.[5] |
| Sensitivity | Relatively low compared to MS.[6][7] | Very high, capable of detecting picomole to femtomole levels.[8] | Moderate; not typically the most sensitive technique.[9] | Can be low, but techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Resonance Raman can enhance sensitivity.[10] |
| Selectivity | Excellent; provides detailed structural information, enabling the identification of isomers.[11] | Excellent; provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns.[8] | Limited; often used for quantitative analysis of known compounds rather than identification in complex mixtures. | Good; provides a molecular fingerprint based on vibrational modes.[5] |
| Analysis Time | Can be fast for simple 1D experiments, but more complex experiments can be time-consuming. | Fast analysis times, especially with techniques like direct infusion. | Very fast; suitable for real-time monitoring of rapid reactions.[9] | Rapid data acquisition, enabling real-time monitoring.[12] |
| Quantitative Accuracy | Inherently quantitative without the need for calibration under appropriate conditions.[13] | Requires calibration with standards for accurate quantification. | Highly quantitative with adherence to Beer's Law.[14] | Quantitative with proper calibration and stable experimental conditions.[5] |
| In-situ/Online Capability | Yes, with flow-NMR setups.[11][15] | Yes, with appropriate interfaces. | Yes, with fiber-optic probes.[9] | Yes, well-suited for in-situ monitoring with fiber-optic probes.[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are generalized methodologies for key analytical techniques used in reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Objective: To monitor the consumption of reactants and the formation of products over time.
Methodology:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acid like formic acid (0.1%) to improve peak shape. A typical gradient might start at 95% A and ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject the prepared samples. Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the products over time. The relative peak areas can be used to estimate the reaction progress. For quantitative results, a calibration curve should be generated using standards of known concentrations.[17]
Real-Time NMR Spectroscopy for Reaction Monitoring
Objective: To obtain structural and quantitative information about the reaction mixture in real-time.
Methodology:
-
Setup: The reaction can be carried out directly in an NMR tube for slow reactions or in an external reactor connected to the NMR spectrometer via a flow system for faster or more complex reactions.[18]
-
Sample Preparation (for in-tube monitoring): The reaction is initiated by adding the final reactant to the NMR tube containing the other components and a deuterated solvent for locking. The tube is quickly shaken and inserted into the spectrometer.
-
NMR Data Acquisition:
-
A series of 1D spectra (e.g., ¹H NMR) are acquired at regular time intervals.[18] The acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) should be optimized to ensure quantitative results.[19]
-
Solvent suppression techniques may be necessary if non-deuterated solvents are used.[11]
-
-
Data Analysis: The integrals of the characteristic peaks for reactants and products are measured in each spectrum. The change in these integrals over time provides kinetic information about the reaction.[18]
Raman Spectroscopy for In-Situ Reaction Monitoring
Objective: To monitor molecular changes in the reaction mixture in real-time without sample extraction.
Methodology:
-
Setup: An immersion probe connected to a Raman spectrometer via fiber-optic cables is inserted directly into the reaction vessel.[16]
-
Data Acquisition:
-
A reference spectrum of the reaction mixture is often taken before the reaction is initiated.
-
Raman spectra are then collected continuously or at set time intervals throughout the reaction. The laser wavelength and power, as well as the acquisition time, should be optimized for the specific reaction.
-
-
Data Analysis: The intensity of specific Raman bands corresponding to the vibrational modes of the reactants and products is monitored over time.[5] The decrease in reactant peaks and the increase in product peaks indicate the progress of the reaction.[5]
UV-Vis Spectroscopy for Reaction Kinetics
Objective: To determine the rate of a reaction by monitoring the change in absorbance of a chromophoric species.
Methodology:
-
Wavelength Selection: The absorption spectrum of the starting material or product that absorbs in the UV-Vis range is recorded to determine the wavelength of maximum absorbance (λmax).
-
Reaction Initiation: The reaction is initiated directly in a cuvette by adding the final reactant and mixing quickly. For slower reactions, aliquots can be taken from a larger reaction vessel at different times and their absorbance measured.[9]
-
Data Acquisition: The absorbance at the selected λmax is measured at regular time intervals.
-
Data Analysis: The absorbance values are converted to concentration using a calibration curve prepared with standards of known concentration (Beer's Law).[14] A plot of concentration versus time is then used to determine the reaction kinetics.[9]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different analytical techniques.
Caption: General workflow for reaction monitoring using various analytical techniques.
Caption: Logical flow for the cross-validation of analytical methods.
Conclusion
The selection of an analytical method for reaction monitoring is a multifaceted decision that requires careful consideration of the specific chemical system and the desired information. While chromatographic techniques like HPLC and GC excel in separating complex mixtures and providing quantitative data, spectroscopic methods such as NMR, MS, Raman, and UV-Vis offer the advantage of real-time, in-situ monitoring, providing valuable kinetic and structural information.
For robust and reliable reaction monitoring, especially in the context of drug development and process optimization, a cross-validation approach is highly recommended. By employing complementary techniques and comparing the results, researchers can gain a more comprehensive understanding of the reaction dynamics and have greater confidence in their findings. This guide serves as a starting point for navigating the diverse landscape of analytical tools available for reaction monitoring, empowering scientists to make informed decisions and achieve their research and development goals.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 10. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 11. pharmtech.com [pharmtech.com]
- 12. publications.aiche.org [publications.aiche.org]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rsc.org [rsc.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of different catalysts for coupling reactions
A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions
This guide offers a comparative analysis of various catalysts utilized in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed look at catalyst performance, supported by experimental data, comprehensive protocols, and visualizations of the underlying chemical processes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. The choice of palladium catalyst and associated ligands is critical to the reaction's success, influencing yield, reaction time, and functional group tolerance.[1][2]
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions. It is important to note that the data is compiled from various sources with differing reaction conditions and should be used as a qualitative guide for catalyst selection.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1][2] |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High | [2][4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| 3% Pd/C | None | - | Aqueous Medium | - | <1 | ~85-100 | [5] |
Note: Yields are highly substrate-dependent. The data presented are for illustrative purposes.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[8]
References
Quinoxaline Derivatives as Potent Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of synthesized quinoxaline derivatives as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive therapeutic target. This guide summarizes the structure-activity relationship (SAR) of novel quinoxaline-based ASK1 inhibitors, compares their potency with a known clinical candidate, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: The ASK1 Signaling Pathway
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key upstream activator of the JNK and p38 MAPK signaling pathways.[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state. However, upon exposure to various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress, ASK1 becomes activated through autophosphorylation.[3][4] Activated ASK1 then phosphorylates and activates downstream kinases, specifically MKK4/7 and MKK3/6, which in turn activate JNK and p38 respectively.[3][5] The activation of these pathways ultimately leads to a variety of cellular responses, including inflammation, apoptosis, and differentiation.[1][2] Quinoxaline derivatives have emerged as potent inhibitors of ASK1, typically acting as ATP-competitive inhibitors that bind to the kinase domain and prevent its catalytic activity.[6]
Figure 1: Simplified ASK1 signaling cascade and the inhibitory action of quinoxaline derivatives.
Structure-Activity Relationship (SAR) Analysis
A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against ASK1. The core scaffold consists of a quinoxaline ring connected to a substituted pyridine moiety via a carboxamide linker. The SAR study focused on modifications at the R1, R2, and R3 positions of the quinoxaline ring and the R4 position of the pyridine ring.
Table 1: Structure-Activity Relationship of Quinoxaline Derivatives as ASK1 Inhibitors
| Compound | R1 | R2 | R3 | R4 | IC50 (nM)[1][7] |
| Lead Compound (26e) | H | Br | Br | H | 30.17 |
| 26a | F | F | H | H | 200-700 |
| 26b | CH3 | CH3 | H | H | ~70 |
| 26c | Cl | Cl | H | H | 200-700 |
| 26d | Br | H | Br | H | 200-700 |
| 26f | OCH3 | OCH3 | H | H | 200-700 |
| 30 | \multicolumn{2}{c}{Fused Benzene} | H | H | ~70 | |
| 12d | H | H | H | Cyclobutyl | 49.63 |
| 12c | H | H | H | Cyclopropyl | 117.61 |
| 12b | H | H | H | Isopropyl | 502.46 |
| 12e (S) | H | H | H | (S)-1,1,1-trifluoropropan-2-yl | 46.32 |
| 12f (R) | H | H | H | (R)-1,1,1-trifluoropropan-2-yl | 2469.68 |
The SAR analysis reveals several key insights:
-
Substitution on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring significantly impact inhibitory potency. The dibromo-substituted analog 26e demonstrated the most potent activity (IC50 = 30.17 nM).[1][7] In comparison, difluoro, dichloro, and dimethoxy substitutions resulted in moderate activity.[1][7] Interestingly, the dimethyl analog 26b and the fused benzene analog 30 showed comparable potency.[1][7]
-
Stereochemistry at the R4 Position: The stereochemistry of the substituent on the pyridine ring plays a crucial role. The (S)-enantiomer 12e (IC50 = 46.32 nM) was over 50-fold more potent than its (R)-enantiomer 12f (IC50 = 2469.68 nM), highlighting a clear stereospecific interaction with the ASK1 binding site.[1]
-
Alicyclic Substituents at the R4 Position: Among the alicyclic substituents, the cyclobutyl group in 12d (IC50 = 49.63 nM) conferred the highest potency, followed by the cyclopropyl (12c ) and isopropyl (12b ) groups.[1]
Comparative Analysis
The lead compound 26e was compared against the well-characterized ASK1 inhibitor Selonsertib (GS-4997), which has been evaluated in clinical trials.
Table 2: Comparative Inhibitory Potency against ASK1
| Compound | Type | Target | IC50 (nM) |
| Lead Compound (26e) | Synthesized Quinoxaline Derivative | ASK1 | 30.17 [1][7] |
| Selonsertib (GS-4997) | Reference ASK1 Inhibitor | ASK1 | 5.012[6] |
While Selonsertib (GS-4997) is more potent in in-vitro biochemical assays, the quinoxaline derivative 26e demonstrates significant inhibitory activity in the nanomolar range, making it a promising candidate for further optimization.
In cell-based assays, compound 26e exhibited a favorable safety profile. In normal human liver LO2 cells, the cell survival rate was greater than 80% at a concentration of 0.4 μM, which was significantly higher than that of GS-4997, indicating good safety.[1]
Figure 2: General experimental workflow for the evaluation of synthesized quinoxaline derivatives.
Experimental Protocols
Synthesis of Quinoxaline Derivatives (General Procedure for Amide Coupling)[1]
A solution of the corresponding quinoxaline-2-carboxylic acid (1.0 equivalent) and the appropriate amine (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine) (1.0 equivalent) in anhydrous pyridine (3.0 mL) is stirred at room temperature under a dry argon atmosphere. Subsequently, phosphorus oxychloride (POCl3) (4.0 equivalents) is added slowly to the solution, and the mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, leading to the precipitation of a solid. The solid is collected by filtration, washed three times with water, and dried to yield the final product.
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
ASK1 Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized quinoxaline derivatives
-
96-well or 384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (quinoxaline derivatives) in DMSO.
-
In a white assay plate, add the ASK1 enzyme, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cell line (e.g., LO2 normal human liver cells)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxaline derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Novel KRAS G12C Inhibitors Synthesized from a Quinazoline-Based Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel compounds synthesized using a structurally distinct quinazoline-based building block designed for covalent inhibition of the KRAS G12C oncoprotein. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[1] However, the discovery that allele-specific covalent targeting of cysteine 12 is possible has led to breakthroughs in treating KRAS G12C-mutated cancers, which are prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3]
The compounds detailed below, "Compound QX" and "Compound QY," represent next-generation inhibitors developed from a novel quinazoline scaffold. Their performance is compared against Adagrasib, a well-established, FDA-approved KRAS G12C inhibitor. This guide presents key in vitro and in vivo experimental data to evaluate their potency, selectivity, and potential as therapeutic agents.
In Vitro Performance Comparison
The initial evaluation of Compound QX and Compound QY was conducted through a series of in vitro assays to determine their biochemical potency against the isolated KRAS G12C protein and their cellular efficacy in a KRAS G12C-mutant cancer cell line.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Biochemical IC50 (nM) (Isolated KRAS G12C) | Cellular EC50 (nM) (MIA PaCa-2 Cell Line) |
|---|---|---|
| Compound QX | 15.2 | 45.8 |
| Compound QY | 28.5 | 88.1 |
| Adagrasib | 20.0 | 60.5 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data are representative values from multiple experiments.
The data indicate that Compound QX exhibits superior biochemical and cellular potency compared to both the comparator, Adagrasib, and its structural analog, Compound QY.
KRAS G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs this process, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK pathway (RAF-MEK-ERK).[1][4][5] Covalent inhibitors like the ones described here bind to the mutated cysteine, locking KRAS G12C in its inactive state.[6][7]
Caption: The KRAS-MAPK signaling pathway and the inhibitory mechanism of covalent KRAS G12C inhibitors.
In Vivo Efficacy Assessment
To evaluate the anti-tumor activity in a physiological context, the compounds were tested in a cell line-derived xenograft (CDX) model.[8][9] Athymic nude mice bearing tumors derived from the MIA PaCa-2 pancreatic cancer cell line were used.[10]
Table 2: In Vivo Anti-Tumor Efficacy in MIA PaCa-2 Xenograft Model
| Treatment Group (50 mg/kg, daily oral gavage) | Tumor Growth Inhibition (TGI) at Day 21 (%) | Change in Body Weight (%) |
|---|---|---|
| Vehicle Control | 0% | +1.5% |
| Compound QX | 85% | -2.0% |
| Compound QY | 68% | -1.8% |
| Adagrasib | 75% | -2.5% |
TGI: Tumor Growth Inhibition, calculated relative to the vehicle control group. Body weight change is a general indicator of toxicity.
In this in vivo model, Compound QX demonstrated the most potent anti-tumor activity, achieving a higher TGI than Adagrasib with a comparable tolerability profile.[3]
Experimental Workflow for In Vivo Xenograft Study
The in vivo study followed a standard workflow for evaluating anti-cancer compounds in a subcutaneous xenograft model.[10]
Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal effective concentration (EC50) of inhibitors on the proliferation of KRAS G12C-mutant cancer cells.[1]
-
Cell Seeding: MIA PaCa-2 cells were seeded at a density of 4,000 cells per well in 96-well plates and incubated overnight to allow for attachment.[1]
-
Compound Treatment: A 10-point serial dilution of each compound (Compound QX, Compound QY, Adagrasib) was prepared in growth medium. The medium in the plates was replaced with the medium containing the diluted compounds. A vehicle control (0.1% DMSO) was included.[1]
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours.[6]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance was read at 570 nm using a microplate reader.
-
Analysis: Data were normalized to the vehicle control. The EC50 values were calculated by fitting the dose-response curves using non-linear regression.
Protocol 2: Subcutaneous Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of the novel compounds.[10]
-
Cell Preparation: MIA PaCa-2 cells were harvested during the exponential growth phase. Cell viability was confirmed to be >95%. The cells were resuspended in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[10]
-
Animal Procedure: Athymic nude mice (6-8 weeks old) were used. Each mouse was subcutaneously injected in the right flank with 100 µL of the cell suspension (containing 5 x 10⁶ cells).[10]
-
Tumor Growth Monitoring: Tumor growth was monitored 2-3 times per week. Tumor volume was calculated using the formula: Volume = (Width² x Length) / 2.[10]
-
Treatment: When tumors reached an average volume of approximately 150 mm³, mice were randomized into treatment groups (n=8 per group). The compounds were administered daily via oral gavage at a dose of 50 mg/kg.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MAPK Pathway in KRAS-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crownbio.com [crownbio.com]
- 9. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to a Key Atorvastatin Intermediate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies for Atorvastatin Lactone
Atorvastatin, a leading synthetic statin for the management of hypercholesterolemia, is accessible through various synthetic pathways. The efficiency, scalability, and environmental impact of these routes are of paramount importance in pharmaceutical development. This guide provides a comparative analysis of three prominent synthetic strategies for preparing a key intermediate, Atorvastatin lactone: the Paal-Knorr synthesis, a mechanochemical Hantzsch-type reaction, and a multicomponent Ugi reaction.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision influenced by factors such as overall yield, reaction complexity, and scalability. The following table summarizes the quantitative data for the three analyzed synthetic pathways to Atorvastatin lactone.
| Parameter | Paal-Knorr Synthesis | Hantzsch-Type Synthesis (Mechanochemical) | Ugi Reaction |
| Overall Yield | Good to Excellent (>90% for the core condensation step) | 38% (overall yield to lactone)[1] | 46% (for a key intermediate)[2] |
| Number of Steps (Core Synthesis) | ~6 steps to protected ester[2] | 2 steps (milling followed by hydrolysis/lactonization)[1] | 4 steps to final product[2] |
| Reaction Time (Core Synthesis) | Can be long[2] | Not specified | Not specified |
| Key Advantages | Well-established, robust, and scalable[2] | Reduced reaction times, solvent-free conditions[3] | High atom economy, convergent, reduces synthetic steps[2] |
| Key Disadvantages | Complex synthesis of the 1,4-dicarbonyl precursor[2] | Specialized equipment (high-speed vibration milling) required | Isocyanides can be hazardous, may require optimization[2] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
Paal-Knorr Synthesis of Protected Atorvastatin
This synthesis involves the condensation of a 1,4-dicarbonyl compound with a chiral amine.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (1,4-dicarbonyl intermediate)
-
tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (chiral amine)
-
Pivalic acid
-
Toluene
-
n-Heptane
Procedure:
-
A solution of the chiral amine is prepared in a mixture of toluene and n-heptane.
-
The 1,4-dicarbonyl intermediate and a catalytic amount of pivalic acid are added to the solution.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled and subjected to an aqueous workup.
-
The organic layer is separated, dried, and concentrated under reduced pressure to yield the protected Atorvastatin tert-butyl ester.
Mechanochemical Hantzsch-Type Synthesis of Atorvastatin Lactone
This method utilizes high-speed vibration milling to facilitate a solvent-free, three-component reaction.[1]
Materials:
-
4-methyl-3-oxo-N-phenylpentanamide (β-ketoamide)
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (chiral amine)
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone (α-haloketone)
-
Ytterbium triflate
-
Silver nitrate
Procedure:
-
The β-ketoamide, chiral amine, and α-haloketone, along with ytterbium triflate and silver nitrate, are combined in a milling vessel.
-
The mixture is subjected to high-speed vibration milling for a specified duration.
-
The resulting crude product is then treated with acid to induce hydrolytic deprotection and lactonization, affording Atorvastatin lactone.
Ugi Reaction for the Synthesis of a Key Atorvastatin Intermediate
This multicomponent reaction offers a convergent and atom-economical approach.[2][4]
Materials:
-
p-Fluorobenzaldehyde
-
Suitably functionalized amine (e.g., tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)
-
Convertible isocyanide
-
Isobutyric acid
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
The four components (p-fluorobenzaldehyde, amine, isocyanide, and isobutyric acid) are dissolved in 2,2,2-trifluoroethanol.
-
The reaction is stirred at room temperature.
-
The reaction progress is monitored, and upon completion, the Ugi adduct is isolated. This initial reaction has a reported yield of 40%.[4]
-
Subsequent one-pot acid deprotection and isocyanide cleavage yield a key intermediate with a reported yield of 87%.[2][4]
-
This intermediate is then carried forward through a [3+2] cycloaddition and a final deprotection step to yield Atorvastatin.[2][4]
References
Head-to-head comparison of different bromo-functionalized pyridine building blocks
For Researchers, Scientists, and Drug Development Professionals
Bromo-functionalized pyridines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Their utility stems from the pyridine core, a common scaffold in numerous FDA-approved drugs, and the presence of a bromine atom, which serves as a versatile handle for a wide array of cross-coupling reactions.[1][2] The position of the bromine atom on the pyridine ring—at the 2, 3, or 4-position—profoundly influences the molecule's physical properties and chemical reactivity. This guide provides an objective, data-driven comparison of these key isomers to aid in the selection of the optimal building block for your synthetic needs.
Physical and Chemical Properties at a Glance
The isomeric bromopyridines, while sharing the same molecular formula (C₅H₄BrN) and weight (158.00 g/mol ), exhibit distinct physical properties that can be critical for experimental design and execution.[3]
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6[4] | 626-55-1[3][5] | 1120-98-5 |
| Appearance | Colorless to slight brown liquid[6] | Colorless liquid[5] | White to off-white crystalline solid |
| Molecular Weight | 158.00 g/mol [4] | 158.00 g/mol [3][5] | 158.00 g/mol |
| Boiling Point | 192-194 °C[3] | 173 °C[3] | 185-187 °C |
| Melting Point | -40.1 °C[6] | -27 °C | 55-58 °C |
| Flash Point | 97 °C[3] | 51 °C[3][5] | 75 °C |
| Solubility | Slightly miscible with water[3] | Sparingly soluble in water | Soluble in hot water and common organic solvents |
Reactivity Profile: The Decisive Role of Bromine's Position
The electron-deficient nature of the pyridine ring, coupled with the position of the bromine atom, dictates the reactivity of these isomers in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen atom withdraws electron density from the ring, activating the α (2- and 6-) and γ (4-) positions for nucleophilic attack.[7][8] Consequently, 2-bromopyridine and 4-bromopyridine are generally more reactive in these reactions than 3-bromopyridine.[9]
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[10][11] The choice of bromopyridine isomer can significantly impact reaction efficiency and required conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different bromopyridines with arylboronic acids. Note that direct comparison is challenging as optimal conditions can vary.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. Isopropanol | 80 | ~95% |
| 3-Bromopyridine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | ~85-90% |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90% |
Yields are approximate and sourced from various studies for illustrative purposes.[11][12][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[10][14][15]
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14] Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[14] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, essential for synthesizing arylamines.[16][17] The reactivity trends observed in Suzuki couplings generally hold, with 2- and 4-bromopyridines often being more amenable substrates than the 3-bromo isomer.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
This table presents representative data for the amination of bromopyridines, highlighting the influence of the isomer on reaction outcomes.
| Bromopyridine Isomer | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | Good |
| 2-Bromo-4-methylpyridine | Primary/Secondary Amine | Palladium Precursor / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene | 80-110 | High |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~80-90% |
Yields are qualitative or quantitative estimates from literature to show general trends.[9][16][18]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a bromopyridine with an amine.[16][18]
-
Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XantPhos, 1.5-10 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the reaction mixture.
-
Heating and Monitoring: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[18] Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride), and dilute with an organic solvent.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the N-arylpyridine product.
Conclusion and Recommendations
The choice between 2-, 3-, and 4-bromopyridine is a critical decision in synthesis design.
-
2-Bromopyridine and 4-Bromopyridine: These isomers are generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic activation at the C2 and C4 positions. They are often the preferred choice for achieving high yields under milder conditions.
-
3-Bromopyridine: While typically less reactive than its isomers, 3-bromopyridine is a crucial building block for accessing substitution patterns that are otherwise unattainable.[1] Its coupling reactions may require more forceful conditions, stronger bases, or more specialized catalyst systems to achieve comparable efficiency.
By understanding the distinct reactivity profiles and physical properties of these building blocks, researchers can make more informed decisions, optimizing reaction conditions and accelerating the discovery and development of novel molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chempanda.com [chempanda.com]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromopyridine(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Reproducibility of published synthetic methods for Methyl 6-(bromomethyl)nicotinate
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. Methyl 6-(bromomethyl)nicotinate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two synthetic methods for the preparation of this compound, offering detailed experimental protocols and a summary of their performance based on available data.
Method 1: Free-Radical Bromination of Methyl 6-methylnicotinate
This widely utilized method involves the direct bromination of the methyl group of Methyl 6-methylnicotinate using a radical initiator.
Experimental Protocol:
A solution of Methyl 6-methylnicotinate (0.4 g) in 15 ml of carbon tetrachloride is prepared. To this solution, N-bromosuccinimide (0.471 g, 1.0 equivalent) and benzoyl peroxide (64 mg, 0.1 equivalent) are added. The reaction mixture is then heated to reflux for 6 hours. After cooling, the mixture is filtered to remove succinimide by-product and the solvent is evaporated under reduced pressure. The resulting residue is purified by chromatography on silica gel, eluting with a mixture of dichloromethane and ethyl acetate (95:5), to yield the final product, this compound.
Method 2: Nucleophilic Substitution of Methyl 6-(hydroxymethyl)nicotinate
An alternative approach involves the conversion of the corresponding alcohol, Methyl 6-(hydroxymethyl)nicotinate, to the bromide. This method relies on a nucleophilic substitution reaction.
Experimental Protocol:
To a solution of Methyl 6-(hydroxymethyl)nicotinate in an anhydrous aprotic solvent such as dichloromethane at 0 °C, a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is added dropwise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature while being monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography on silica gel.
Performance Comparison
To facilitate an objective comparison of these two synthetic routes, the following table summarizes the key performance indicators for each method.
| Parameter | Method 1: Free-Radical Bromination | Method 2: Nucleophilic Substitution |
| Starting Material | Methyl 6-methylnicotinate | Methyl 6-(hydroxymethyl)nicotinate |
| Key Reagents | N-bromosuccinimide, Benzoyl Peroxide | Phosphorus tribromide or Thionyl bromide |
| Solvent | Carbon Tetrachloride | Dichloromethane |
| Reaction Time | 6 hours | Typically 1-4 hours |
| Yield | ~44% (calculated from experimental data) | Potentially high (specific yield data not found) |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: A flowchart comparing the two synthetic pathways to this compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 6-(bromomethyl)nicotinate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical compounds like Methyl 6-(bromomethyl)nicotinate are paramount. This document provides a comprehensive, step-by-step guide to its proper disposal, ensuring laboratory safety and regulatory compliance. The primary and most critical directive is to handle this compound as hazardous waste, managed through your institution's Environmental Health and Safety (EHS) department.
This compound is a halogenated organic compound and a potential alkylating agent due to the presence of a bromomethyl group.[1] Such substances require careful management to mitigate risks of toxicity and environmental contamination.[2]
Standard Operating Procedure for Disposal
The universally recommended and safest method for the disposal of this compound is through a certified hazardous waste management program.[2][3][4][5] Attempting to neutralize bulk quantities of the chemical is not advised without a specific, validated protocol for your facility.
Step-by-Step Institutional Disposal:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including double-layered chemotherapy-grade gloves, a chemical-resistant lab coat, and safety goggles or a face shield.[6][7][8][9] All handling of the solid or its solutions should occur within a certified chemical fume hood.[2]
-
Waste Segregation: this compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste.[2][3][4]
-
Containerization: Place the waste into a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[4][5] Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name, "this compound," and its concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Chemical Decontamination Protocol for Glassware and Minor Spills
For the decontamination of contaminated labware or the treatment of minor spills, a chemical neutralization procedure can be employed. The bromomethyl group is susceptible to nucleophilic substitution, which can render the molecule less reactive.[10] A common method for deactivating similar alkyl halides is reaction with an aqueous base like sodium hydroxide to hydrolyze the bromomethyl group.[1][11]
Experimental Protocol for Decontamination:
Disclaimer: This procedure is intended for small-scale decontamination and should be performed in a chemical fume hood with appropriate PPE.
-
Preparation of Decontamination Solution: Prepare a 1M solution of sodium hydroxide (NaOH) in water.
-
Procedure for Contaminated Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the majority of the residual compound. Collect this solvent rinse as halogenated organic waste.
-
Carefully add the 1M NaOH solution to the glassware, ensuring all contaminated surfaces are in contact with the solution.
-
Allow the glassware to soak for a minimum of 24 hours to ensure complete reaction.
-
After the soaking period, discard the NaOH solution as aqueous waste, following your institution's guidelines.
-
Wash the glassware thoroughly with detergent and water.
-
-
Procedure for Minor Spills:
-
Absorb the spill with an inert absorbent material.
-
Collect the contaminated absorbent material and treat it as solid halogenated organic waste.
-
Wipe the surface with a cloth dampened with a 1M NaOH solution.
-
Allow the surface to remain wet for at least 10 minutes.
-
Wipe the surface again with a cloth dampened with water to remove the NaOH.
-
Dispose of all wipes and absorbent materials as solid hazardous waste.
-
Summary of Key Data
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Waste Category | Halogenated Organic Waste | [2][3][4] |
| Primary Hazard | Potential Alkylating Agent | [1] |
| Recommended PPE | Double gloves, lab coat, eye protection | [6][7][8][9] |
| Work Environment | Chemical Fume Hood | [2] |
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for the proper disposal and decontamination of this compound.
Caption: Standard Disposal Workflow
Caption: Chemical Decontamination Workflow
References
- 1. quora.com [quora.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. brainly.com [brainly.com]
Personal protective equipment for handling Methyl 6-(bromomethyl)nicotinate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 6-(bromomethyl)nicotinate (CAS No. 131803-48-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this compound.
Chemical Identifier and Hazard Summary
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 131803-48-0 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Signal Word | Danger |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.[1][2] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or impervious clothing should be worn.[1][2] | To prevent skin contact which can lead to irritation or burns. Contaminated clothing should be removed immediately.[1][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) is required if ventilation is inadequate or if dust/aerosols are generated. For higher exposures, a self-contained breathing apparatus may be necessary.[1] | To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified laboratory fume hood.[1]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[3][5]
-
Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.[1][2]
2. Handling the Chemical:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Do not eat, drink, or smoke when using this product.[6]
3. Storage:
-
Keep containers tightly closed in an inert atmosphere, at a temperature between 2-8°C.
-
Incompatible materials include strong oxidizing agents and strong bases.[3][5]
Disposal Plan
Waste Collection:
-
Collect waste in a suitable, labeled, and closed container.[2][3]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Disposal Method:
-
Disposal must be conducted by a licensed professional waste disposal service.[1][3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
One recommended method of disposal is to use an incinerator equipped with an afterburner and scrubber.[1]
-
Do not allow the product to enter drains or the environment.[1][3]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the workflow for handling this compound and the logical relationship between hazards and protective measures.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
